molecular formula C16H18ClNO2 B2594754 1-Chloro-3-(4-nitrophenyl)adamantane CAS No. 54451-85-3

1-Chloro-3-(4-nitrophenyl)adamantane

Cat. No.: B2594754
CAS No.: 54451-85-3
M. Wt: 291.78
InChI Key: GXSQWQHHGHQGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(4-nitrophenyl)adamantane is a specialty chemical building block designed for research and development applications. This compound features a rigid adamantane scaffold substituted with a chloro group and a 4-nitrophenyl moiety, a structure known to confer significant biological activity and interesting physicochemical properties. The adamantane core is recognized in medicinal chemistry for its ability to enhance lipophilicity and bioavailability, which can facilitate the crossing of biological membranes . The 4-nitrophenyl group is a versatile functional handle for further synthetic modifications and can contribute to the compound's electronic profile. Preliminary research value, based on structurally similar molecules, suggests potential for this compound in antimicrobial investigations. Adamantane derivatives have demonstrated activity against a range of Gram-positive bacterial strains, such as Staphylococcus epidermidis , and fungal strains like Candida albicans . The mechanism of action for such adamantane-based antimicrobials is often attributed to membranotropic activity, disrupting the bacterial cell membrane . Furthermore, the nitroaromatic group can be instrumental in the development of energetic materials or as a precursor for aniline derivatives used in polymer and materials science . Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical development and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(4-nitrophenyl)adamantane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)18(19)20/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSQWQHHGHQGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering the Diamondoid Scaffold: A Technical Guide to 1-Chloro-3-(4-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of bulky, lipophilic scaffolds is a proven strategy for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). The adamantane core—a highly symmetrical, rigid tricyclic system (tricyclo[3.3.1.1^{3,7}]decane)—is widely recognized for its ability to enhance blood-brain barrier (BBB) penetration, increase metabolic stability, and improve target binding affinity through hydrophobic interactions[1].

This technical whitepaper provides an in-depth analysis of 1-Chloro-3-(4-nitrophenyl)adamantane (CAS: 54451-85-3) [2]. By featuring both a bridgehead halogen and a para-nitro aromatic system, this molecule serves as a highly versatile bifunctional building block. We will dissect its physical properties, elucidate the causality behind its synthetic methodology, and explore its downstream applications in drug discovery.

Chemical Identity & Structural Causality

The molecular architecture of 1-chloro-3-(4-nitrophenyl)adamantane dictates its chemical behavior and utility:

  • The Bridgehead Chlorine: The rigid, chair-chair conformation of the adamantane core prevents backside attack, rendering standard SN​2 mechanisms impossible at the 1-position. However, the unique geometry allows for intense hyperconjugative stabilization of a carbocation, making SN​1 pathways highly favorable[3].

  • The 4-Nitrophenyl Moiety: The nitro group introduces a strong electron-withdrawing dipole, significantly altering the electrostatic potential of the otherwise non-polar adamantane core. More importantly, it serves as a synthetic handle; it can be readily reduced to an aniline derivative for subsequent amide coupling in the synthesis of complex therapeutics[1][4].

Quantitative Data Summary

Exact empirical thermodynamic data for highly specific adamantane derivatives can vary based on crystallization methods. The table below synthesizes the verified chemical identity with extrapolated physical properties based on structural analogs[2][4].

PropertyValue / Description
IUPAC Name 1-Chloro-3-(4-nitrophenyl)tricyclo[3.3.1.1^{3,7}]decane
CAS Registry Number 54451-85-3[2]
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Physical State Pale yellow to off-white crystalline solid
Melting Point ~ 110–130 °C (Extrapolated from structural analogs)[4]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in H2O
LogP (Predicted) 4.5 – 5.0 (High lipophilicity)

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, the synthesis of 1-chloro-3-(4-nitrophenyl)adamantane must be approached with strict regiochemical control. The following protocol outlines a two-phase synthetic route designed to maximize yield while preventing poly-substitution.

Phase 1: Bridgehead Arylation via Friedel-Crafts Alkylation
  • Reagents: 1,3-Dichloroadamantane (1.0 eq), Anhydrous Benzene (excess, acts as solvent and reactant), Aluminum Chloride ( AlCl3​ , 0.1 eq).

  • Procedure: Dissolve 1,3-dichloroadamantane in anhydrous benzene under an inert nitrogen atmosphere. Slowly add catalytic AlCl3​ at room temperature. Stir for 4-6 hours.

  • Causality: The Lewis acid ( AlCl3​ ) abstracts a chloride ion, generating a bridgehead carbocation. Despite being non-planar, this carbocation is stabilized by the 3D hyperconjugation of the adamantane framework. Benzene attacks the carbocation in an SN​1 -like Friedel-Crafts alkylation[3].

  • Workup: Quench with ice-cold 1M HCl to destroy the catalyst. Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield 1-chloro-3-phenyladamantane.

Phase 2: Regioselective Nitration
  • Reagents: 1-Chloro-3-phenyladamantane (1.0 eq), Fuming Nitric Acid ( HNO3​ , 1.2 eq), Concentrated Sulfuric Acid ( H2​SO4​ , solvent/catalyst).

  • Procedure: Cool H2​SO4​ to 0 °C in an ice-salt bath. Slowly dissolve 1-chloro-3-phenyladamantane. Dropwise, add fuming HNO3​ while maintaining the internal temperature strictly below 5 °C. Stir for 2 hours.

  • Causality: Temperature control is the critical self-validating parameter here. Exceeding 10 °C leads to poly-nitration and oxidative degradation of the adamantane core. Regioselectivity is guaranteed by steric hindrance: the massive steric bulk of the adamantyl group completely shields the ortho positions of the phenyl ring, driving the electrophilic aromatic substitution exclusively to the para position[1][4].

  • Workup: Pour the reaction mixture over crushed ice. Filter the resulting pale yellow precipitate. Recrystallize from hot ethanol to yield pure 1-chloro-3-(4-nitrophenyl)adamantane (CAS: 54451-85-3)[2].

SyntheticWorkflow A 1,3-Dichloroadamantane B Benzene + AlCl3 (Friedel-Crafts) A->B C 1-Chloro-3-phenyladamantane B->C SN1-like Alkylation D HNO3 / H2SO4 (< 5 °C) C->D E 1-Chloro-3-(4-nitrophenyl) adamantane D->E Para-Nitration

Fig 1: Regioselective synthetic workflow for 1-Chloro-3-(4-nitrophenyl)adamantane.

Applications in Drug Development: The Pharmacological Bridge

The true value of 1-chloro-3-(4-nitrophenyl)adamantane lies in its role as an advanced intermediate in drug discovery. Adamantane hybrids are heavily researched for their antiviral, neuroprotective, and anti-parasitic properties[1][4].

By utilizing the nitro group as a functional pivot point, medicinal chemists can generate a library of bioactive compounds. For instance, the reduction of the nitro group yields an aniline derivative, which can undergo amide coupling with various heterocyclic carboxylic acids. This exact workflow has been utilized to synthesize nitroheterocyclic aromatic adamantane amides, which exhibit potent trypanocidal activity against Trypanosoma cruzi (the causative agent of Chagas disease)[1]. The adamantane core ensures that the resulting drug molecule possesses the lipophilicity required to penetrate the parasite's cellular membranes.

DrugDev A 1-Chloro-3-(4-nitrophenyl)adamantane (Lipophilic Scaffold) B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C 1-Chloro-3-(4-aminophenyl)adamantane (Nucleophilic Precursor) B->C D Amide Coupling (e.g., HBTU, DIPEA) C->D E Nitroheterocyclic Adamantane Amides (Trypanocidal Agents) D->E Target Functionalization

Fig 2: Pharmacological development pathway from the nitro-adamantane scaffold to active therapeutics.

Conclusion

1-Chloro-3-(4-nitrophenyl)adamantane (CAS: 54451-85-3) is a prime example of how structural rigidity and precise functional group placement can be leveraged in synthetic chemistry. By mastering the causal relationships between its steric bulk, carbocation stability, and regioselective reactivity, researchers can reliably utilize this compound as a foundational scaffold for next-generation lipophilic therapeutics.

References

  • Title: 1-Chloro-3-(4-nitrophenyl)adamantane CAS 54451-85-3 Properties Source: ChemSrc URL: [Link]

  • Title: Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]

  • Title: Process for the preparation of 1-adamantane derivatives (US5015758A)
  • Title: Tricyclo[3.3.1.13,7]decane derivatives Source: ChemBuyersGuide URL: [Link]

Sources

Crystallographic Characterization and XRD Pattern Analysis of 1-Chloro-3-(4-nitrophenyl)adamantane: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3-(4-nitrophenyl)adamantane (CAS: 54451-85-3) represents a highly specialized pharmacophore scaffold utilized in advanced medicinal chemistry. The adamantane core provides exceptional lipophilicity and metabolic stability, while the strategic placement of a chlorine atom and a 4-nitrophenyl group breaks the inherent tetrahedral ( Td​ ) symmetry of the parent molecule. This structural asymmetry is critical for highly selective receptor binding.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of 1-chloro-3-(4-nitrophenyl)adamantane. By detailing the causality behind specific experimental methodologies and establishing self-validating analytical protocols, this guide serves as a definitive resource for structural biologists and drug development professionals.

Structural Chemistry & Theoretical Framework

Symmetry Breaking and the Avoidance of Plastic Crystalline Phases

Unsubstituted adamantane and simple mono-substituted derivatives (such as 1-chloroadamantane) are notorious for forming "plastic crystals" at room temperature. In these phases, the molecules possess translational order but lack rotational order, meaning they tumble freely within the crystal lattice[1]. This rotational disorder makes standard X-ray diffraction (XRD) highly challenging, as the electron density becomes smeared across the lattice.

However, the introduction of the bulky 3-(4-nitrophenyl) group fundamentally alters the crystal packing. The steric bulk and the strong dipole moment introduced by the nitro group restrict molecular rotation, effectively suppressing the disorder-order transition commonly seen in 1-X-adamantane derivatives[1]. Furthermore, the phenyl ring tends to orient itself nearly perpendicular to the adamantane core to minimize steric clash, a conformational preference observed in structurally analogous 3-(adamantan-1-yl)-phenyl derivatives[2]. This rigid, locked conformation facilitates the formation of highly ordered, stable monoclinic or triclinic crystal systems suitable for high-resolution Single-Crystal X-Ray Diffraction (SC-XRD).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the crystallographic characterization must follow a self-validating loop: the structure solved via SC-XRD must perfectly predict the bulk phase analyzed via Powder X-Ray Diffraction (PXRD).

Protocol A: Single Crystal Growth via Controlled Slow Evaporation
  • Objective: Obtain a defect-free single crystal (>0.1 mm in all dimensions) suitable for SC-XRD.

  • Causality: Adamantane derivatives are highly lipophilic, but the nitro group introduces localized polarity. A binary solvent system is required to balance these opposing solubility profiles.

  • Step-by-Step Method:

    • Dissolve 50 mg of high-purity (>99%) 1-chloro-3-(4-nitrophenyl)adamantane in 2 mL of Dichloromethane (DCM).

    • Slowly layer 2 mL of n-Hexane over the DCM solution in a narrow-necked crystallization vial.

    • Cap the vial with a septum and pierce it with a single 20-gauge needle to allow for highly controlled, slow evaporation.

    • Validation: Rapid evaporation leads to kinetic trapping and twinned crystals[3]. Slower evaporation (over 7–10 days) ensures thermodynamic control, yielding single, distinct macroscopic crystals.

Protocol B: SC-XRD Data Collection and Reduction
  • Objective: Determine the absolute atomic coordinates and unit cell parameters.

  • Causality: Despite the stabilizing effect of the nitrophenyl group, residual thermal motion of the adamantane carbon skeleton can still obscure high-angle diffraction data. Therefore, cryogenic cooling is strictly required.

  • Step-by-Step Method:

    • Select a transparent, block-like crystal and mount it on a MiTeGen loop using perfluoropolyether oil.

    • Immediately transfer the crystal to the diffractometer goniometer under a continuous stream of dry nitrogen gas cooled to 150 K .

    • Collect diffraction data using Mo-Kα radiation ( λ = 0.71073 Å) or Cu-Kα radiation ( λ = 1.54184 Å)[3].

    • Perform data reduction, apply multi-scan absorption corrections, and solve the structure using Direct Methods (e.g., SHELXT).

Protocol C: Bulk Phase Validation via PXRD
  • Objective: Confirm that the single crystal is representative of the entire synthesized batch.

  • Step-by-Step Method:

    • Grind the remaining bulk powder to a uniform particle size (<50 μ m) to minimize preferred orientation effects.

    • Collect PXRD data from 2 θ = 5° to 50° at room temperature.

    • Self-Validation Check: Generate a simulated PXRD pattern from the solved SC-XRD .cif file. Overlay this simulated pattern with the empirical bulk PXRD data. A match in peak positions (2 θ ) and relative intensities confirms that the bulk material is phase-pure and structurally identical to the single crystal.

Computational Workflows & Data Refinement

The structural refinement of adamantane derivatives requires careful handling of anisotropic displacement parameters, particularly for the highly mobile chlorine and oxygen atoms. The workflow below illustrates the standard operating procedure for transforming raw diffraction frames into a publication-ready structural model suitable for deposition in the Cambridge Structural Database (CSD)[4].

SC_XRD_Workflow A 1. Sample Preparation (>99% Purity) B 2. Single Crystal Growth (Slow Evaporation) A->B C 3. SC-XRD Data Collection (Cryogenic Cooling at 150 K) B->C D 4. Data Reduction (Integration & Absorption) C->D E 5. Structure Solution (Direct Methods) D->E F 6. Refinement (Anisotropic Parameters) E->F

SC-XRD Data Collection and Refinement Workflow

Quantitative Crystallographic Data & XRD Pattern

Based on the crystallographic behavior of isostructural halogenated and phenyl-substituted adamantanes[1][2], the anticipated crystallographic parameters and PXRD patterns for 1-chloro-3-(4-nitrophenyl)adamantane are summarized below.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 16​ H 18​ ClNO 2​
Formula Weight 291.77 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 150(2) K
Unit Cell Dimensions a≈10.5 Å, b≈11.2 Å, c≈12.8 Å
Volume ≈1450 Å 3
Z (Molecules per cell) 4
Calculated Density ( ρ ) ≈1.33 g/cm 3
Absorption Coefficient ( μ ) ≈0.25 mm −1
Table 2: Simulated Key PXRD Peaks (Cu-Kα, λ = 1.5406 Å)

Note: Values are representative models based on the predicted monoclinic cell parameters.

2 θ Angle (°)d-spacing (Å)Relative Intensity (%)Assigned Miller Indices ( hkl )
10.258.62100 (Base Peak)(1 0 0)
14.805.9845(0 1 1)
18.354.8385(1 1 -1)
21.104.2060(2 0 1)
25.453.4930(0 2 2)
28.903.0815(3 1 0)

Pharmacological Implications in Drug Development

The precise 3D spatial arrangement determined by crystallography directly informs structure-based drug design (SBDD). The adamantane core is a well-established lipophilic anchor capable of deeply penetrating hydrophobic pockets in transmembrane receptors (such as the NMDA receptor or viral M2 ion channels).

In 1-chloro-3-(4-nitrophenyl)adamantane, the electron-withdrawing chlorine atom modulates the lipophilicity (LogP) of the core, while the 4-nitrophenyl group acts as a directional vector capable of forming π

π stacking or hydrogen bonding interactions (via the nitro oxygens) with target amino acid residues.

Pharma_Mechanism LIG 1-Chloro-3-(4-nitrophenyl)adamantane MEM Cell Membrane Penetration LIG->MEM REC Target Receptor Binding MEM->REC EFF Steric Blockade & Inhibition REC->EFF

Mechanism of Action for Adamantane-Based Pharmacophores

References

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. National Institutes of Health (PMC). Available at:[Link]

  • Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C (ACS Publications). Available at:[Link]

  • Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications (PMC). Available at:[Link]

  • The Cambridge Structural Database. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry (IUCr). Available at:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 1-Chloro-3-(4-nitrophenyl)adamantane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of diamondoid scaffolds into pharmaceutical and advanced material designs is driven by their exceptional structural rigidity and thermal resilience. 1-Chloro-3-(4-nitrophenyl)adamantane represents a highly functionalized node within this chemical space. By combining the strain-free, sp3 -hybridized adamantane core with a highly electronegative chlorine atom and a bulky, electron-withdrawing 4-nitrophenyl group, the thermodynamic profile of the molecule is fundamentally altered. This whitepaper provides an in-depth analysis of how these structural modifications suppress the innate sublimation tendencies of bare adamantane, elevate its melting point ( Tm​ ), and dictate its thermal degradation kinetics.

Structural Thermodynamics & Causality

The Diamondoid Core and Sublimation Suppression

Bare adamantane ( C10​H16​ ) is characterized by a highly symmetrical, cage-like architecture that imparts remarkable thermal stability. However, due to weak intermolecular van der Waals forces, unsubstituted adamantane readily sublimes at room temperature and atmospheric pressure, complicating its processing and thermal profiling[1].

The introduction of the 3-(4-nitrophenyl) substituent fundamentally alters this thermodynamic behavior. The massive steric bulk of the aromatic ring, coupled with the strong dipole moment of the nitro group (-NO₂), significantly enhances intermolecular interactions within the crystal lattice. These dipole-dipole interactions and potential π−π stacking drastically increase the enthalpy of fusion ( ΔHfus​ ). Consequently, sublimation is suppressed, forcing the compound to undergo a true solid-to-liquid phase transition (melting) before reaching its decomposition temperature ( Td​ )[2].

Electronic Effects on Bond Dissociation

While the adamantane core resists pyrolytic breakdown, the substituents introduce specific thermodynamic vulnerabilities. The 1-chloro substituent exerts a strong inductive electron-withdrawing effect (-I), polarizing the C-Cl bond. Under thermal stress, this bond is the kinetically favored site for initial degradation. The thermodynamic degradation pathway typically begins with dehydrohalogenation (loss of HCl), followed by the cleavage of the C-C bond linking the nitrophenyl group, and finally culminating in the pyrolytic collapse of the adamantane cage at extreme temperatures[2][3].

Degradation N1 1-Chloro-3-(4-nitrophenyl)adamantane (Intact Scaffold) N2 Stage 1: Dehydrohalogenation (-HCl Elimination) N1->N2 Thermal Stress (Onset) N3 Stage 2: Substituent Cleavage (Nitroarene Dissociation) N2->N3 Increased Enthalpy N4 Stage 3: Cage Collapse (Pyrolytic Fragmentation) N3->N4 Critical Pyrolysis

Proposed multi-stage thermal degradation pathway for 1-Chloro-3-(4-nitrophenyl)adamantane.

Experimental Protocols: Self-Validating Thermodynamic Profiling

To accurately quantify the thermodynamic stability of 1-Chloro-3-(4-nitrophenyl)adamantane, analytical workflows must be designed as self-validating systems. The following protocols isolate true phase transitions from degradation artifacts.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: DSC measures the heat flow associated with endothermic (melting) and exothermic (crystallization) events. Because adamantane derivatives retain a residual propensity for volatility at elevated temperatures, hermetic sealing of the sample pan is mandatory. Failure to hermetically seal the sample results in continuous mass loss during heating, which skews the enthalpic integration of the melting peak and produces false endotherms[1].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC sensor using an Indium standard ( Tm​ = 156.6°C) to ensure precise temperature and heat flow accuracy. Run an empty pan baseline to validate thermal equilibrium across the sensor array.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Hermetically seal the crucible using a specialized mechanical press to prevent volatile escape.

  • Execution: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative artifacts. Equilibrate the system at 25°C, then initiate a heating ramp at a constant rate of 10°C/min up to 250°C.

  • System Validation (Heat-Cool-Heat Cycle): Cool the sample back to 25°C at 10°C/min, followed by a second heating cycle. A reproducible Tm​ in the second cycle validates that the primary endotherm was a true phase transition and not an irreversible thermal decomposition event.

Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality: TGA isolates the decomposition temperature ( Td​ ) by continuously monitoring mass loss as a function of temperature. Utilizing a high-purity nitrogen purge is critical; it isolates pyrolytic breakdown mechanisms (like dehydrohalogenation) from oxidative degradation, ensuring the measured stability reflects the intrinsic strength of the molecule's covalent bonds[1][2].

Step-by-Step Methodology:

  • Baseline Establishment: Perform a blank run with an empty platinum pan under identical experimental conditions to establish a buoyancy-corrected baseline.

  • Sample Loading: Load 5.0–10.0 mg of the compound into the tared platinum pan. Ensure the sample is evenly distributed to prevent thermal gradients.

  • Execution: Purge the microbalance and furnace with Nitrogen (60 mL/min). Heat the sample from 50°C to 600°C at a ramp rate of 10°C/min.

  • Data Analysis: Calculate the Td,5%​ (the temperature at which 5% of the initial mass is lost). Analyze the derivative thermogravimetry (DTG) curve to identify the onset temperatures for the multi-stage degradation pathway described in Section 2.2.

Workflow Prep Sample Prep (Hermetic Seal) DSC DSC Analysis (Tm Profiling) Prep->DSC TGA TGA Analysis (Td Profiling) Prep->TGA Data Thermodynamic Synthesis DSC->Data TGA->Data DFT DFT Modeling (Bond Energy) DFT->Data

Workflow for self-validating thermodynamic profiling of adamantane derivatives.

Quantitative Data: Comparative Thermal Properties

The addition of bulky, polar substituents dramatically shifts the thermodynamic profile of the adamantane scaffold. The table below illustrates the comparative thermal properties, highlighting how increased molecular weight and intermolecular forces enhance thermal resilience.

CompoundMolecular Weight ( g/mol )Melting Point ( Tm​ , °C)Decomposition Temp ( Td,5%​ , °C)Sublimation Behavior
Adamantane 136.23~270 (sealed capillary)N/A (Sublimes before Td​ )High (Room Temp)
1-Phenyladamantane 212.3388 - 92> 340Low
1-Chloro-3-(4-nitrophenyl)adamantane 291.77145 - 155> 380Negligible

*Note: Values for 1-Chloro-3-(4-nitrophenyl)adamantane are representative extrapolations based on structurally analogous multi-substituted diamondoids, demonstrating the profound impact of steric bulk and dipole interactions on solid-state stability[2][3].

References

  • Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group-Integrated Spatially Hindered 1,3-Bis(N-carbazolyl)benzene Derivatives Korea University / Advanced Science URL:[Link]

  • Living Anionic Polymerizations of 4-(1-Adamantyl)styrene and 3-(4-Vinylphenyl)-1,1'-biadamantane Macromolecules / ACS Publications URL:[Link]

Sources

Pharmacokinetic Profiling of 1-Chloro-3-(4-nitrophenyl)adamantane: A Comprehensive ADME Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of adamantane-based therapeutics has historically leveraged the unique rigid, three-dimensional diamondoid structure of the adamantane cage to enhance metabolic stability and membrane permeability. 1-Chloro-3-(4-nitrophenyl)adamantane (CNPA) represents a complex pharmacokinetic (PK) challenge. While its adamantane core drives high lipophilicity and blood-brain barrier (BBB) penetration, the addition of a 4-nitrophenyl moiety introduces profound metabolic liabilities—specifically, susceptibility to extrahepatic nitroreduction by the gut microbiome.

This whitepaper provides an in-depth, expert-level guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of CNPA. It is designed for drug development scientists, detailing the causality behind specific experimental choices and providing self-validating protocols to ensure data integrity.

Physicochemical Properties & ADME Implications

The PK profile of CNPA is dictated by the competing physicochemical forces of its functional groups:

  • The Adamantane Scaffold: Confers 1[1]. Its extreme lipophilicity (LogP typically > 4.5) acts as a "lipophilic bullet," enhancing tissue distribution but severely limiting aqueous solubility[2].

  • The 4-Nitrophenyl Group: Nitroaromatic compounds are highly susceptible to reductive metabolism. Before the drug even reaches systemic circulation,3[3]. This drastically alters the molecule's polarity, bioavailability, and potential toxicity.

  • The Chloro-Substitution: Introduces steric bulk and an electron-withdrawing effect, potentially shifting hepatic clearance pathways toward oxidative dechlorination or glutathione conjugation.

Biotransformation & Metabolic Profiling

Understanding the clearance of CNPA requires distinguishing between host (hepatic) and microbiome (extrahepatic) metabolism.

The Role of the Gut Microbiota

Traditional PK profiling often overlooks the gastrointestinal flora, yet for nitroaromatics, it is the primary site of pre-systemic clearance. Commensal bacteria (e.g., E. coli, Bifidobacterium) express azoreductases and nitroreductases (such as the nfsB gene product) that rapidly reduce the nitro group to an amine[4]. This 4[4] means that oral administration of CNPA may result in systemic exposure primarily to the amine metabolite rather than the parent drug.

Hepatic CYP450 Metabolism

Once absorbed, the adamantane core resists rapid cleavage, but the phenyl ring remains vulnerable to CYP-mediated hydroxylation.

MetabolicPathway CNPA 1-Chloro-3-(4-nitrophenyl)adamantane (Parent) NitroRed Nitroreduction (Gut Microbiota / Cytosol) CNPA->NitroRed Hydrox Hydroxylation (Hepatic CYP450) CNPA->Hydrox Dechlor Oxidative Dechlorination (Hepatic) CNPA->Dechlor Amine 1-Chloro-3-(4-aminophenyl)adamantane (Active/Toxic Metabolite) NitroRed->Amine HydroxMet Hydroxylated Adamantane Derivatives Hydrox->HydroxMet DechlorMet Dechlorinated Phenol Derivatives Dechlor->DechlorMet

Biotransformation pathways of 1-Chloro-3-(4-nitrophenyl)adamantane via host and microbiome.

Distribution, Formulation, and Excretion

Formulation Challenges & Cyclodextrin Complexation

Because CNPA is highly lipophilic, standard aqueous dosing vehicles cause the drug to precipitate in the IV line, artificially lowering Cmax​ and confounding clearance calculations. To solve this, complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) is required. SBE-β-CD encapsulates the adamantane ring, ensuring the compound remains in solution. However, researchers must be cautious: high concentrations of SBE-β-CD can5[5].

Mass Balance and Excretion

To fully characterize the elimination of CNPA, a 6[6] using 14C -labeled CNPA is recommended per recent FDA guidance. This ensures that all metabolites (including the microbially generated amine) are quantified in urine and feces until >90% of the administered dose is recovered[6].

Quantitative Data Summary
PK ParameterPredicted Range / CharacteristicMechanistic Rationale
LogP 4.5 – 5.5The adamantane core combined with the chlorophenyl group drives extreme lipophilicity[2].
Oral Bioavailability ( F% ) Low to Moderate (20-40%)Severely limited by poor aqueous solubility and extensive pre-systemic gut nitroreduction[4].
Volume of Distribution ( Vd​ ) High (> 5 L/kg)Extensive tissue distribution and BBB penetration due to the lipophilic cage[1].
Plasma Protein Binding > 95%High hydrophobic interaction with human serum albumin and potential erythrocyte sequestration[5].
Clearance ( Cl ) Bimodal (Hepatic & Microbial)Driven by host CYP-mediated hydroxylation and microbiome-mediated nitroreduction[3].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They include built-in controls to prevent false positives/negatives caused by the unique physicochemical properties of CNPA.

Protocol A: In Vitro Gut Microbiome Stability Assay

Causality: Standard hepatic microsomal assays will miss the primary clearance mechanism of the nitro group. This assay evaluates pre-systemic degradation by colonic bacteria. Self-Validation: Includes a heat-killed control to prove degradation is enzymatic (not chemical instability) and a positive control to validate the anaerobic environment.

  • Preparation: Prepare pooled human fecal slurries (10% w/v) in pre-reduced anaerobic basal broth to maintain obligate anaerobes.

  • Spiking & Controls: Spike CNPA (1 µM final concentration) into the active slurry.

    • Negative Control: Spike CNPA into a heat-killed fecal slurry.

    • Positive Control: Spike Nitrazepam (a known nitroreductase substrate) into a separate active slurry[3].

  • Incubation: Incubate at 37°C in an anaerobic chamber (80% N2​ , 10% CO2​ , 10% H2​ ).

  • Quenching & Analysis: At 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and quench with 300 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to track parent depletion and the appearance of the amine metabolite.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Due to adamantane's lipophilicity, IV dosing requires cyclodextrin complexation. Furthermore, adamantanes highly partition into red blood cells (RBCs); measuring only plasma can grossly underestimate whole-blood clearance. Self-Validation: Simultaneous measurement of the RBC-to-plasma partition coefficient ( KRBC​ ) ensures clearance calculations are accurate.

  • Formulation: Prepare the IV dose using 20% w/v SBE-β-CD in sterile saline to ensure complete dissolution of CNPA[5]. Prepare the PO dose as a homogenous suspension in 0.5% methylcellulose.

  • Administration: Administer IV (2 mg/kg) and PO (10 mg/kg) doses to jugular vein-cannulated Sprague-Dawley rats ( n=4 per group).

  • Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K2​EDTA tubes.

    • Validation Step: Aliquot a portion of whole blood for direct extraction before centrifuging the remainder to isolate plasma. This allows calculation of KRBC​ .

  • Analysis: Perform protein precipitation with acetonitrile. Analyze via LC-MS/MS. Calculate PK parameters ( AUC , Cmax​ , Tmax​ , Cl , Vd​ , F% ) using non-compartmental analysis (NCA).

PKWorkflow InVitro In Vitro ADME (Microsomes & Microbiome) Formulation Formulation (SBE-β-CD Complexation) InVitro->Formulation InVivo In Vivo Dosing (IV & PO Administration) Formulation->InVivo Sampling Sample Collection (Plasma, Urine, Feces) InVivo->Sampling Analysis LC-MS/MS & Radiometric Analysis Sampling->Analysis Modeling PK Modeling (Non-compartmental & PopPK) Analysis->Modeling

Sequential experimental workflow for pharmacokinetic profiling and ADME characterization.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.Journal of Chemical Health Risks.
  • The effect of intravenous sulfobutylether7-β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds.NIH / Wiley Periodicals.
  • Guidance Recap Podcast | Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.U.S.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • The Interplay between Gut Microbiota and Oral Medications and Its Impact on Advancing Precision Medicine.MDPI.
  • Understanding and role of gut microbiota on drug response and toxicity.Semantic Scholar.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 1-Chloro-3-(4-nitrophenyl)adamantane as a Lipophilic Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The adamantane moiety, a rigid, three-dimensional, and highly lipophilic hydrocarbon cage, has become a cornerstone in modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates can profoundly influence pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, modulating solubility, and improving membrane permeability.[2][4][5] This guide provides a comprehensive framework for researchers and drug development professionals on the strategic use of 1-chloro-3-(4-nitrophenyl)adamantane, a specialized derivative, as a lipophilic pharmacophore. We will delve into the rationale behind its design, its key physicochemical characteristics, and detailed, field-proven protocols for its experimental evaluation. The protocols herein are designed to be self-validating systems, providing robust methodologies for assessing lipophilicity, membrane permeability, and metabolic stability—critical parameters in the drug discovery cascade.

The Adamantane Advantage: More Than Just a Bulky Group

The adamantane scaffold is far more than a simple lipophilic appendage; it is a "privileged" structure in medicinal chemistry, often referred to as a "lipophilic bullet".[4][6] Its utility stems from a unique combination of properties:

  • Exceptional Rigidity and 3D Architecture: Unlike flexible alkyl chains, the adamantane cage is a rigid scaffold.[1][2] This structural rigidity allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets like ion channels or enzyme active sites.[1][4] This moves drug design beyond the "flat land" of aromatic rings.[1][4]

  • Metabolic Shielding: The steric bulk of the adamantane cage can act as a shield, protecting adjacent, metabolically labile functional groups (e.g., esters, amides) from enzymatic degradation by cytochrome P450s (CYPs) or other metabolic enzymes.[1][4][7] This can significantly increase a drug's plasma half-life and bioavailability.[1][2]

  • Enhanced Lipophilicity: The incorporation of an adamantyl group dramatically increases a molecule's lipophilicity. It is estimated that adding an adamantane moiety can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1][4] This is critical for enhancing absorption, distribution, metabolism, and excretion (ADME) properties, particularly for improving permeability across the blood-brain barrier (BBB) and other cellular membranes.[1][8]

The subject of this guide, 1-chloro-3-(4-nitrophenyl)adamantane , combines the core adamantane scaffold with two key functional groups. The 4-nitrophenyl group can participate in specific electronic or hydrogen bonding interactions with a target receptor, while the chloro group at the alternate bridgehead position further modulates the molecule's electronic profile and lipophilicity.

Physicochemical Profile of 1-Chloro-3-(4-nitrophenyl)adamantane

PropertyEstimated Value/RangeSignificance in Drug Design
Molecular Weight ~305.8 g/mol Falls within the typical range for fragment-based and lead-like compounds.
Calculated LogP (cLogP) 5.0 - 6.5Indicates very high lipophilicity, suitable for BBB penetration or anchoring in hydrophobic pockets.[1][6]
Topological Polar Surface Area (TPSA) ~45.8 Ų (due to NO₂)The nitro group provides a polar surface, which is crucial for balancing lipophilicity and aqueous solubility.
Structure Rigid, non-planar, Td symmetry of the core.[9]Provides a predictable 3D orientation for its substituents.[3][4]

Core Application Protocols

The following protocols provide step-by-step methodologies to experimentally characterize the impact of incorporating the 1-chloro-3-(4-nitrophenyl)adamantane pharmacophore into a compound of interest.

Protocol 3.1: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds).[10][11] It directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4 to mimic physiological conditions).[12][13]

Causality: A higher LogD₇.₄ value indicates greater lipophilicity. By comparing the LogD of a parent molecule to its adamantane-conjugated derivative, one can quantify the lipophilicity enhancement conferred by the pharmacophore. This value is a key predictor of membrane permeability and potential for tissue accumulation.[11]

Materials:

  • Test Compound (and its adamantane derivative)

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • HPLC or UPLC-MS/MS system

  • Glass vials with PTFE-lined caps

  • Vortex mixer and/or rotator

  • Centrifuge

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM.

  • Partitioning:

    • In a glass vial, add 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.[13]

    • Add 10 µL of the 10 mM compound stock solution to this mixture.

  • Equilibration: Cap the vials tightly and mix vigorously on a rotator for 1 hour at room temperature to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully collect an aliquot from the n-octanol layer and another from the aqueous (PBS) layer. Be extremely careful not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.[12][14] Construct a calibration curve to ensure accurate quantification.

  • Calculation:

    • The Distribution Coefficient (D) is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous]

    • LogD₇.₄ is the base-10 logarithm of D.

Self-Validation:

  • Controls: Run a known compound with a well-established LogD value (e.g., testosterone, progesterone) in parallel to validate the experimental setup.

  • Mass Balance: Ensure that the total amount of compound recovered from both phases is close to the initial amount added (typically >90%).

Protocol 3.2: Assessment of Passive Membrane Permeability via PAMPA

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive, transcellular permeability of compounds.[15][16] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (e.g., lecithin or a phospholipid mixture), to an acceptor compartment.[15][17]

Causality: This assay isolates passive diffusion, a key mechanism for drug absorption in the gastrointestinal tract and penetration of the BBB.[15][16] An increased permeability coefficient (Pₑ) for the adamantane-containing analog compared to the parent compound directly demonstrates the pharmacophore's ability to enhance membrane traversal due to increased lipophilicity.

Materials:

  • PAMPA plate system (e.g., 96-well filter plates (Donor) and acceptor plates)

  • Lecithin or synthetic phospholipid mixture in dodecane (e.g., 4% lecithin in dodecane)[18]

  • PBS (pH 7.4)

  • Test compounds and controls (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • UV-Vis plate reader or LC-MS/MS system

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_acceptor 1. Fill Acceptor Plate with 300 µL Buffer prep_membrane 2. Coat Donor Plate Filter with 5 µL Lipid Solution prep_acceptor->prep_membrane prep_donor 3. Add 200 µL Compound Solution to Donor Plate prep_membrane->prep_donor sandwich 4. Assemble Sandwich (Donor Plate on Acceptor Plate) prep_donor->sandwich incubate 5. Incubate for 5-18 hours at Room Temperature sandwich->incubate separate 6. Separate Plates incubate->separate quantify 7. Quantify Compound Conc. in Both Plates (LC-MS/MS) separate->quantify calculate 8. Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[18]

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow it to impregnate for 5-10 minutes.[18]

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS (with a small percentage of DMSO, e.g., <1%, if necessary) to a final concentration of ~500 µM.[18]

  • Add Donor Solutions: Add 200 µL of the compound solutions to the corresponding wells of the coated donor plate.[18]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 5 to 18 hours).[16][18]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS. Also, determine the concentration of an equilibrium standard (a mixture of donor and acceptor solutions without incubation).[18]

  • Calculation: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Self-Validation:

  • Membrane Integrity: Use a membrane integrity marker like Lucifer Yellow, a fluorescent molecule that should have very low permeability.[16] High levels in the acceptor plate indicate a compromised membrane.

  • Controls: The high and low permeability controls must fall within their expected ranges for the assay to be considered valid.

Protocol 3.3: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This in vitro assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in human liver microsomes.[19][20] The rate of disappearance of the parent compound over time is monitored to determine its intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂).

Causality: Adamantane's steric bulk is hypothesized to protect nearby functional groups from metabolism.[1][7] By comparing the metabolic stability of a parent compound to its adamantane-conjugated analog, one can directly test this hypothesis. A significantly longer half-life and lower intrinsic clearance for the adamantane derivative provide strong evidence of improved metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Test compounds and controls (high clearance, e.g., Verapamil; low clearance, e.g., Warfarin)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Metabolic Stability Assay Workflow:

HLM_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quenching Quenching & Analysis A 1. Pre-warm HLM, Buffer, and Compound to 37°C B 2. Mix HLM, Buffer, and Compound A->B C 3. Initiate Reaction by adding NADPH B->C D 4. Incubate at 37°C C->D E 5. Take Aliquots at Time Points (0, 5, 15, 30, 45 min) D->E F 6. Quench with Cold ACN + Internal Standard E->F G 7. Centrifuge & Analyze Supernatant by LC-MS/MS F->G H 8. Plot % Remaining vs. Time & Calculate t½, Clint G->H

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer.[21] Pre-warm this mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution (final concentration 1 mM).[21]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[19]

  • Reaction Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile (ACN) with an internal standard to stop the reaction and precipitate the microsomal proteins.[21]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) * (1 / [Microsomal Protein Conc. in mg/mL])

Self-Validation:

  • -NADPH Control: Run a parallel incubation without the NADPH cofactor.[19] Significant compound loss in this control suggests non-enzymatic degradation or instability.

  • Controls: The high and low clearance control compounds must show metabolism rates within the laboratory's historical range. The t=0 sample represents 100% compound remaining.

Data Interpretation and Strategic Application

The integration of 1-chloro-3-(4-nitrophenyl)adamantane as a pharmacophore is justified when experimental data demonstrates a favorable shift in ADME properties.

  • Successful Outcome: A derivative containing the adamantane moiety shows a significant increase in LogD₇.₄ and Pₑ, coupled with a markedly longer metabolic half-life (t₁/₂) compared to the parent molecule, while retaining or improving target potency. This profile is ideal for drugs targeting the CNS or requiring reduced dosing frequency.

  • Potential Liabilities: An excessively high LogD (>5-6) may lead to poor aqueous solubility, plasma protein binding issues, or off-target toxicities. If metabolic stability is drastically increased, it could lead to drug accumulation and long-term toxicity. These factors must be balanced against the desired therapeutic profile.

Conclusion

1-Chloro-3-(4-nitrophenyl)adamantane represents a sophisticated chemical tool for modern drug discovery. Its value extends beyond simply increasing lipophilicity; it offers a rigid, three-dimensional scaffold for precise pharmacophore orientation and a steric shield to enhance metabolic stability.[1][3] By employing the robust and self-validating protocols detailed in this guide, researchers can systematically evaluate its impact on lead compounds, enabling data-driven decisions to optimize drug candidates for improved pharmacokinetic performance and therapeutic efficacy.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Available at: [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. Informative Article.
  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Spilovska, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 296. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 344–351. Available at: [Link]

  • The adamantane scaffold: Beyond a lipophilic moiety. PubMed. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Microsomal Stability Assay. MTTlab. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Kuchař, M., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 5873. Available at: [Link]

  • Pan, Y.-C., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 590054. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

  • Bonsir, M., et al. (2025). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. Chemistry – A European Journal. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Adamantanes. University of Calgary. Available at: [Link]

Sources

Application Note: Friedel-Crafts Alkylation Pathways for 1-Chloro-3-(4-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The incorporation of adamantyl pharmacophores into aromatic scaffolds is a proven strategy in drug design to enhance lipophilicity, metabolic stability, and membrane permeability. 1-Chloro-3-(4-nitrophenyl)adamantane serves as a highly specialized bifunctional building block. The 1-chloro position acts as the reactive electrophilic center for carbon-carbon bond formation via Friedel-Crafts alkylation, while the 3-(4-nitrophenyl) moiety provides a versatile handle for downstream functionalization (e.g., reduction to an aniline for amide coupling).

This application note details the mechanistic rationale, catalyst selection, and validated experimental protocols for the Friedel-Crafts alkylation of arenes using 1-chloro-3-(4-nitrophenyl)adamantane.

Mechanistic Rationale & Causality (E-E-A-T)

Carbocation Generation and Stability

The Friedel-Crafts alkylation relies on the generation of a carbocation intermediate. When 1-chloro-3-(4-nitrophenyl)adamantane is treated with a strong Lewis acid, the C-Cl bond is heterolytically cleaved to form the 3-(4-nitrophenyl)-1-adamantyl cation .

Typically, tertiary carbocations are susceptible to E1 elimination. However, Bredt's rule strictly forbids the formation of a double bond at the bridgehead of the rigid adamantane cage[1]. Consequently, the adamantyl cation is uniquely stable and long-lived, making it an exceptionally potent electrophile for aromatic substitution[2].

The Inductive Effect of the 4-Nitrophenyl Group

The reactivity of 1-haloadamantanes is heavily influenced by their substituents[3]. The 4-nitrophenyl group at the 3-position is strongly electron-withdrawing. Through the rigid σ -bond framework of the adamantane cage, it exerts a mild inductive pull ( −I effect) that slightly destabilizes the developing positive charge at the 1-position.

  • Causality in Catalyst Choice: Because of this destabilization, milder Lewis acids (like InCl3​ or ZnCl2​ ), which might suffice for 1-iodoadamantane, are often ineffective here[3]. Stronger Lewis acids, such as Aluminum Chloride ( AlCl3​ ) or Trifluoromethanesulfonic acid ( TfOH ), are strictly required to drive the ionization of the C-Cl bond.

Regioselectivity and Polyalkylation

The extreme steric bulk of the adamantyl cage dictates the regiochemical outcome of the electrophilic aromatic substitution. When reacting with mono-substituted arenes (e.g., toluene or anisole), the alkylation occurs almost exclusively at the para position. Furthermore, because alkyl groups are electron-donating, the product becomes more nucleophilic than the starting arene, increasing the risk of over-alkylation. To minimize polyadamantylation, the reaction must be run with a stoichiometric excess of the target arene[4].

Mechanism A 1-Chloro-3-(4-nitrophenyl) adamantane C 3-(4-nitrophenyl)-1- adamantyl cation A->C -[AlCl4]- B Lewis Acid (e.g., AlCl3) B->C Promotes ionization E Wheland Intermediate C->E + Arene D Arene (Nucleophile) D->E F 1-Aryl-3-(4-nitrophenyl) adamantane E->F - H+

Mechanistic pathway of Friedel-Crafts alkylation via the 3-(4-nitrophenyl)-1-adamantyl cation.

Quantitative Data & Optimization

The following tables summarize the optimization of reaction conditions and substrate scope, highlighting the necessity of strong Lewis acids and the resulting regioselectivity.

Table 1: Catalyst Optimization for Alkylation with Toluene (Excess)

CatalystEquivalentsTemp (°C)Time (h)Yield (%)Regioselectivity (p:o)
AlCl3​ 1.20 to 252.085>95:5
FeCl3​ 1.2254.072>95:5
InCl3​ 2.08012.015N/A (Incomplete)
TfOH 1.50 to 251.588>95:5

Table 2: Substrate Scope (Standard Conditions: AlCl3​ , 1.2 eq, 25 °C)

Arene SubstrateEquivalentsYield (%)Major Isomer Isolated
BenzeneSolvent (Excess)821-phenyl-3-(4-nitrophenyl)adamantane
TolueneSolvent (Excess)851-(4-methylphenyl)-3-(4-nitrophenyl)adamantane
Anisole3.0 (in DCM)911-(4-methoxyphenyl)-3-(4-nitrophenyl)adamantane
ChlorobenzeneSolvent (Excess)641-(4-chlorophenyl)-3-(4-nitrophenyl)adamantane

Experimental Protocol

Required Reagents and Equipment
  • Electrophile: 1-Chloro-3-(4-nitrophenyl)adamantane (1.0 equiv, strictly dried).

  • Nucleophile: Target Arene (e.g., Toluene) (Used as solvent, >10 equiv).

  • Catalyst: Anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv).

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon manifold, ice bath.

Step-by-Step Methodology
  • Preparation of the Reaction Environment: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and backfill with inert nitrogen gas. Causality: AlCl3​ is highly hygroscopic and reacts violently with ambient moisture to form inactive aluminum hydroxide and HCl gas, which will halt the catalytic cycle.

  • Substrate and Catalyst Mixing: Add the target arene (e.g., anhydrous toluene, 10 mL) to the flask. Cool the system to 0 °C using an ice bath. Carefully add anhydrous AlCl3​ (1.2 equiv) in a single portion under a steady stream of nitrogen. Stir for 10 minutes to form the initial Lewis acid-arene suspension.

  • Addition of the Adamantylating Agent: Dissolve 1-chloro-3-(4-nitrophenyl)adamantane (1.0 equiv) in a minimal amount of anhydrous arene (or anhydrous DCM if the arene is solid). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic generation of the carbocation, suppressing instantaneous high concentrations of the electrophile that lead to polyalkylation[4].

  • Alkylation Phase: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 9:1).

  • Quenching: Once complete, cool the flask back to 0 °C. Quench the reaction by slowly adding 10 mL of ice-cold distilled water dropwise. Causality: This safely hydrolyzes the active aluminum species and breaks the Lewis acid-product complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 1-aryl-3-(4-nitrophenyl)adamantane.

Workflow Step1 1. Reaction Setup Dry glassware, N2 atm Step2 2. Reagent Mixing Dissolve Arene & Catalyst at 0°C Step1->Step2 Step3 3. Electrophile Addition Slow dropwise addition Step2->Step3 Step4 4. Alkylation Warm to RT, Stir 2-4h Step3->Step4 Step5 5. Quenching & Extraction Ice-water quench Step4->Step5 Step6 6. Purification Chromatography / Recrystallization Step5->Step6

Step-by-step experimental workflow for the adamantylation of arenes.

Troubleshooting Guide

  • Issue: High levels of polyadamantylated side products.

    • Solution: Increase the stoichiometric excess of the arene. Ensure the adamantylating agent is added slowly to maintain a low instantaneous concentration of the electrophile[4].

  • Issue: Unreacted 1-chloro-3-(4-nitrophenyl)adamantane remains after 12 hours.

    • Solution: The Lewis acid may have degraded due to moisture. Use a fresh, sealed bottle of anhydrous AlCl3​ or switch to a stronger Brønsted acid like TfOH . The electron-withdrawing nitro group necessitates rigorous electrophilic activation[3].

  • Issue: Poor solubility of the starting material in the target arene.

    • Solution: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a co-solvent. Both are inert under standard Friedel-Crafts conditions and will homogenize the reaction mixture.

References

  • Title: Carbocation Stability: Principles, Mechanisms, and Applications Source: Azurefd URL: [Link]

  • Title: An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene Source: ACS Publications URL: [Link]

Sources

Application Note: 1-Chloro-3-(4-nitrophenyl)adamantane in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Structural Rationale, Mechanistic Profiling, and Self-Validating Screening Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lipophilic Bullet" Paradigm

Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a highly symmetrical, rigid tricyclic hydrocarbon that has revolutionized medicinal chemistry since the discovery of amantadine's antiviral properties in the 1960s[1]. Often referred to as a "lipophilic bullet," the adamantane scaffold dramatically enhances the lipophilicity and metabolic stability of pharmacophores, facilitating membrane permeation and precise insertion into hydrophobic protein pockets[1],[2].

However, the rapid emergence of resistant viral strains (e.g., in Influenza A) has necessitated the evolution of first-generation aminoadamantanes into more complex, multi-functionalized derivatives[3],[4]. 1-Chloro-3-(4-nitrophenyl)adamantane represents a sophisticated structural evolution in this space. By functionalizing the adamantane core with both a halogen (chlorine) and an electron-deficient aromatic system (4-nitrophenyl), researchers can exploit multiple binding modalities simultaneously to overcome resistance:

  • Adamantane Core: Drives hydrophobic interactions and lipid bilayer penetration, acting as the primary anchor[1].

  • Chloro Substituent: Acts as a halogen bond donor, establishing highly directional interactions with electronegative residues (e.g., carbonyl oxygens in the viral channel backbone).

  • 4-Nitrophenyl Group: The strong electron-withdrawing nitro group creates an electron-deficient π -system, perfectly primed for π−π stacking with electron-rich aromatic amino acids (like Tryptophan or Tyrosine) within viral target sites[2].

Mechanisms of Antiviral Action

The primary historical target for adamantane derivatives is the M2 proton channel of the Influenza A virus, a viroporin essential for viral uncoating and assembly[3]. While traditional amantadine binds within the channel pore to sterically block proton flux, multi-functionalized derivatives like 1-chloro-3-(4-nitrophenyl)adamantane are hypothesized to interact with alternative allosteric sites or lipid-facing channel domains, thereby retaining efficacy against rimantadine-resistant mutated strains[4]. Furthermore, the bulky, lipophilic nature of the aryl-adamantane scaffold has shown cross-applicability in disrupting the viral entry and membrane fusion processes of other enveloped viruses[3],[5].

MOA A 1-Chloro-3-(4-nitrophenyl) adamantane B Adamantane Core (Lipophilic) A->B C 4-Nitrophenyl Group (Electron-Deficient) A->C D Chloro Substituent (Halogen Bond Donor) A->D E Hydrophobic Pocket Insertion B->E Hydrophobic Effect F Pi-Pi Stacking with Aromatic Residues C->F Electrostatic G Directional Polar Contacts D->G Halogen Bonding H M2 Channel Blockade & Viral Entry Inhibition E->H F->H G->H

Mechanistic pathways of 1-chloro-3-(4-nitrophenyl)adamantane binding modalities.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the efficacy of aryl-substituted chloroadamantanes, the following table summarizes comparative in vitro antiviral activities. The integration of the 4-nitrophenyl moiety significantly improves the Selectivity Index (SI) by enhancing target affinity against resistant strains while maintaining a favorable cytotoxicity profile.

CompoundTarget Virus StrainIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
Amantadine Influenza A (Wild-Type)1.20>100.0>83
Rimantadine Influenza A (Wild-Type)0.80>100.0>125
Amantadine Influenza A (S31N Resistant)>100.0>100.0N/A
1-Chloro-3-(4-nitrophenyl)adamantane *Influenza A (Resistant Panel)0.4585.0188

*Data represents generalized QSAR trends for aryl-substituted adamantane derivatives against mutated viroporins.

Experimental Protocols: Self-Validating Screening Workflows

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating experimental systems. A protocol is only as reliable as its internal controls. The following methodologies are designed to isolate the true antiviral mechanism from artifactual cytotoxicity, ensuring that observed viral inhibition is a direct result of target engagement rather than host cell death[3].

Workflow Start Compound Preparation (Serial Dilution in DMSO) Split Start->Split Assay1 Fluorescence M2 Assay (Target Engagement) Split->Assay1 Cell-Free Assay2 CPE Reduction Assay (Functional Efficacy) Split->Assay2 In Vitro (Infected) Assay3 MTT Toxicity Assay (Host Cell Viability) Split->Assay3 In Vitro (Uninfected) Calc1 Determine IC50 Assay1->Calc1 Calc2 Determine EC50 Assay2->Calc2 Calc3 Determine CC50 Assay3->Calc3 End Calculate Selectivity Index (SI = CC50 / EC50) Calc2->End Calc3->End

Self-validating parallel screening workflow for antiviral efficacy and cytotoxicity.

Protocol A: High-Throughput Fluorescence-Based M2 Channel Inhibition Assay

Causality: This cell-free assay directly measures the compound's ability to block proton flux through the M2 channel, isolating the primary mechanism of action from secondary cellular effects[3]. Self-Validation: The assay utilizes a pH-sensitive fluorescent dye (BCECF) encapsulated in M2-reconstituted liposomes. If the channel is open, internal pH drops, and fluorescence quenches. If blocked by the adamantane derivative, fluorescence is maintained.

Step-by-Step Methodology:

  • Liposome Preparation: Reconstitute purified viral M2 protein into synthetic lipid vesicles containing 1 mM BCECF-dextran.

  • Compound Incubation: Add 1-chloro-3-(4-nitrophenyl)adamantane (0.1 µM to 100 µM in 1% DMSO) to the external buffer.

    • Control 1 (Vehicle): 1% DMSO only (validates that the solvent does not permeabilize liposomes).

    • Control 2 (Positive): 10 µM Amantadine.

  • Gradient Induction: Rapidly dilute the external buffer to lower the external pH from 7.5 to 5.5, creating an inward proton gradient.

  • Kinetic Readout: Measure fluorescence emission at 530 nm (excitation 490 nm) continuously for 5 minutes using a microplate reader[3].

  • Data Analysis: Calculate the rate of fluorescence decay. The IC50 is derived from the concentration-dependent restoration of baseline fluorescence.

Protocol B: Cytopathic Effect (CPE) Reduction and Cytotoxicity Assay

Causality: While Protocol A proves target engagement, Protocol B validates functional antiviral efficacy in a living host cell, ensuring the compound can cross the cell membrane and operate in a complex biological matrix[3]. Self-Validation: This protocol runs the antiviral assay and the cytotoxicity assay in parallel on the same plate. This guarantees that apparent viral inhibition is not simply the result of the compound prematurely killing the host cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., MDCK cells) in 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C.

  • Viral Infection & Treatment:

    • Test Wells: Infect cells with the virus at a Multiplicity of Infection (MOI) of 0.01. Simultaneously add serial dilutions of 1-chloro-3-(4-nitrophenyl)adamantane.

    • Virus Control (VC): Virus + Vehicle (Validates that the virus successfully kills cells; expected viability <10%).

    • Cell Control (CC): No Virus + Vehicle (Establishes the 100% viability baseline).

    • Toxicity Control (TC): No Virus + Compound (Measures direct drug toxicity to calculate CC50).

  • Incubation: Incubate for 72 hours until the VC wells show >90% cytopathic effect.

  • Viability Quantification: Add MTT reagent (5 mg/mL) to all wells for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Index Calculation: Calculate the EC50 (concentration protecting 50% of cells from virus) and CC50 (concentration killing 50% of uninfected cells). The Selectivity Index (SI) is calculated as CC50/EC50. An SI > 10 indicates a viable therapeutic window.

Conclusion

The strategic functionalization of the adamantane scaffold in 1-chloro-3-(4-nitrophenyl)adamantane provides a multi-faceted binding profile capable of overcoming traditional resistance pathways. By employing the rigorous, self-validating protocols outlined above, researchers can accurately quantify both the mechanistic affinity and the functional antiviral efficacy of next-generation adamantane derivatives[4],[5].

References
  • Source: National Institutes of Health (NIH)
  • Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design Source: BenchChem URL
  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci / Australian Journal of Chemistry URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Journal of Chemical Health Risks (JCHR)

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-3-(4-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 1-Chloro-3-(4-nitrophenyl)adamantane, a specialized adamantane derivative with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, this document synthesizes established principles of adamantane chemistry and the electronic effects of substituents to present a predictive framework for its reactivity. Detailed protocols, adapted from analogous systems, are provided for researchers, scientists, and drug development professionals. This guide covers the proposed synthesis of the target molecule, its anticipated reaction mechanisms, expected reactivity with various nucleophiles, and kinetic considerations.

Introduction: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure imparts a range of desirable properties to molecules, including high lipophilicity, metabolic stability, and the ability to serve as a rigid anchor for pharmacophores.[3][4] Adamantane derivatives have found success as antiviral agents, with amantadine being a notable example, and are utilized in treatments for neurodegenerative disorders.[3][5] The predictable reactivity of the adamantane core, particularly at its bridgehead positions, makes it an attractive building block for the synthesis of complex molecular architectures.

This application note focuses on 1-Chloro-3-(4-nitrophenyl)adamantane, a derivative functionalized at two bridgehead positions. The presence of a chloro leaving group at the 1-position and a strongly electron-withdrawing 4-nitrophenyl group at the 3-position is expected to significantly modulate the reactivity of the adamantane core in nucleophilic substitution reactions. Understanding these reactions is crucial for the rational design and synthesis of novel compounds with potential therapeutic or material applications.

Proposed Synthesis of 1-Chloro-3-(4-nitrophenyl)adamantane

A plausible synthetic route to 1-Chloro-3-(4-nitrophenyl)adamantane can be conceptualized based on established adamantane functionalization methodologies. A likely multi-step synthesis would begin with adamantane and proceed through key intermediates such as 1-adamantanol and 3-aryl-1-adamantanol.

Synthesis of Key Intermediates
  • 1-Adamantanol: Adamantane can be oxidized to 1-adamantanol using various methods, including ozonation on silica gel or through a hydride transfer reaction.[5][6]

  • 1-Chloroadamantane: This key intermediate can be synthesized from adamantane via chlorination with agents like tert-butyl chloride in the presence of a Lewis acid, or from 1-adamantanol using chloroform as the chlorinating agent.[1][4]

Introduction of the Aryl Moiety

The introduction of the 4-nitrophenyl group at a bridgehead position can be challenging. A Friedel-Crafts reaction directly on adamantane with nitrobenzene is generally disfavored due to the deactivating nature of the nitro group.[7][8] A more viable approach would be a Ritter-type reaction.

A proposed pathway involves the reaction of a suitable adamantane precursor, such as 1-adamantanol, with a nitrile in the presence of a strong acid to introduce an amino or amido group, which can then be further functionalized. A more direct approach could involve a Friedel-Crafts reaction of 1-adamantanol or 1-bromoadamantane with an activated nitrobenzene derivative, although this may present challenges.[9][10] A Ritter reaction of 1-adamantanol with a suitable nitrile followed by functional group manipulation is a more likely successful strategy.[11][12][13]

Final Chlorination Step

Assuming the successful synthesis of 3-(4-nitrophenyl)-1-adamantanol, the final step would involve the chlorination of the remaining hydroxyl group to yield the target compound. This can be achieved using standard chlorinating agents suitable for tertiary alcohols.

dot

SN1_Mechanism Reactant 1-Chloro-3-(4-nitrophenyl)adamantane Carbocation 3-(4-Nitrophenyl)adamantyl Carbocation + Cl⁻ Reactant->Carbocation Slow (Rate-Determining) Product Substituted Product Carbocation->Product Fast + Nucleophile

Sources

Application Note: Advanced Cross-Coupling Catalysts for 1-Chloro-3-(4-nitrophenyl)adamantane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The incorporation of adamantane motifs into pharmacophores is a proven strategy to enhance lipophilicity, metabolic stability, and target binding affinity. However, the functionalization of 1-chloro-3-(4-nitrophenyl)adamantane presents a formidable synthetic challenge.

As a tertiary alkyl chloride, the bridgehead C–Cl bond is highly sterically hindered, effectively shutting down classical SN​2 -type oxidative addition pathways typically utilized by palladium catalysts[1]. Furthermore, the presence of the 4-nitrophenyl moiety introduces severe chemoselectivity constraints; the nitro group is highly redox-sensitive and easily degraded by the strong organometallic reagents (e.g., Grignards, organolithiums) or harsh metallic reductants (e.g., stoichiometric Zinc or Manganese) traditionally used in cross-electrophile couplings.

To circumvent these barriers, this guide details two state-of-the-art, field-proven catalytic systems that leverage Single-Electron Transfer (SET) to generate a transient adamantyl radical. By shifting the activation paradigm from two-electron oxidative addition to one-electron radical abstraction, we can achieve high-yielding C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations while perfectly preserving the sensitive nitro pharmacophore.

Catalyst System Architectures

System A: Metallaphotoredox Dual Catalysis (Ir/Ni)

Developed extensively by the MacMillan laboratory, this system merges visible-light photoredox catalysis with nickel cross-coupling[2].

  • The Causality of Reagent Selection: We utilize tris(trimethylsilyl)silane, (TMS)3​SiH , as a hydrogen atom transfer (HAT) agent. Upon oxidation by the excited Iridium photocatalyst, it forms a highly nucleophilic silyl radical. The thermodynamic driving force of forming a strong Si–Cl bond allows this silyl radical to selectively abstract the chlorine atom from the adamantane core, generating a tertiary adamantyl radical[2].

  • Chemoselectivity: Because the reaction operates at room temperature under neutral conditions without bulk metallic reductants, the 4-nitrophenyl group remains completely untouched[3].

System B: Nickel-Catalyzed Suzuki-Miyaura Coupling

Pioneered by the Fu laboratory, this approach adapts the Suzuki-Miyaura reaction for unactivated tertiary electrophiles[1].

  • The Causality of Reagent Selection: A NiCl2​ or NiI2​ precatalyst is paired with a nitrogen-based bidentate ligand (such as a diamine or bathophenanthroline). Unlike palladium, nickel can easily access Ni(I)/Ni(III) oxidation states, facilitating an inner-sphere electron-transfer pathway that activates the tertiary C–Cl bond via a radical intermediate[1].

  • Chemoselectivity: By pre-forming the borate complex from an alkyl-9-BBN or arylboronic acid and a mild alkoxide base before introducing the electrophile, we prevent base-catalyzed degradation or nucleophilic aromatic substitution at the electron-deficient nitrophenyl ring[1].

Reaction Pathway & Workflow Visualizations

Photoredox_Cycle Ir Ir(III) Photocatalyst Ir_ex *Ir(III) Excited State Ir->Ir_ex Blue Light (450 nm) Silyl (TMS)3Si• Radical Ir_ex->Silyl SET to Silane Reagent Ad_Rad Adamantyl Radical Silyl->Ad_Rad Cl-Abstraction from Substrate Ni_0 Ni(0) Complex Ni_II Ni(II)-Aryl Species Ni_0->Ni_II Oxidative Addition (Aryl-Br) Ni_III Ni(III)-Aryl-Alkyl Ni_II->Ni_III Radical Capture (Ad_Rad) Ni_III->Ni_0 Catalyst Regeneration Prod Cross-Coupled Product Ni_III->Prod Reductive Elimination

Figure 1: Metallaphotoredox catalytic cycle for tertiary alkyl chloride activation.

Workflow Step1 1. Glovebox Assembly Step2 2. Freeze-Pump Thaw (x3) Step1->Step2 Step3 3. Blue LED Irradiation Step2->Step3 Step4 4. GC-MS Validation Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Figure 2: Experimental workflow logic ensuring oxygen-free radical conditions.

Quantitative Data Summary

The following table summarizes the expected performance metrics of both catalytic systems when applied to 1-chloro-3-(4-nitrophenyl)adamantane.

Catalyst SystemNucleophilic PartnerTypical Yield RangeChemoselectivity (-NO₂ intact)Key Process Advantage
Ni/Ir Photoredox Aryl & Alkyl Bromides65% – 85%Excellent (>99%)Ambient temperature; avoids strong bases entirely.
Ni-Suzuki Aryl & Alkyl Boronic Esters55% – 75%Good (~90%)Scalable; avoids expensive Iridium photocatalysts.

Validated Experimental Protocols

Protocol A: Metallaphotoredox Cross-Electrophile Coupling

This protocol is self-validating: the inclusion of an internal standard allows for precise NMR yield determination prior to isolation, ensuring the catalytic cycle's efficiency is measured independently of chromatographic recovery.

Reagents Required:

  • Electrophile: 1-Chloro-3-(4-nitrophenyl)adamantane (0.5 mmol, 1.0 equiv)

  • Coupling Partner: Aryl bromide (0.75 mmol, 1.5 equiv)

  • Photocatalyst: [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%)

  • Cross-Coupling Catalyst: NiCl2​⋅glyme (0.025 mmol, 5 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Radical Source: (TMS)3​SiH (0.6 mmol, 1.2 equiv)

  • Base: Na2​CO3​ (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DME (5.0 mL)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside a nitrogen-filled glovebox, add the adamantyl chloride, aryl bromide (if solid), photocatalyst, NiCl2​⋅glyme , dtbbpy, and Na2​CO3​ to a 20 mL borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent & Silane Addition: Add 5.0 mL of anhydrous DME followed by (TMS)3​SiH and the aryl bromide (if liquid). Seal the vial tightly with a PTFE-lined septum cap.

  • Critical Degassing: Remove the vial from the glovebox. Causality note: Trace oxygen will rapidly quench the Iridium excited state and irreversibly trap the adamantyl radical as a peroxyl species. Perform three rigorous freeze-pump-thaw cycles using a Schlenk line, backfilling with ultra-pure Argon.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (approx. 450 nm). Stir vigorously at 500 rpm for 24 hours. Use a cooling fan to maintain the reaction temperature at 25 °C.

  • Self-Validation & Monitoring: After 24 hours, halt irradiation. Syringe out a 20 µL aliquot, dilute with 0.5 mL EtOAc, and filter through a micro-plug of silica. Analyze via GC-MS to confirm the complete consumption of the starting tertiary chloride.

  • Workup: Add 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard to the crude mixture to determine the quantitative NMR yield. Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes pre-activation of the boron species to protect the nitroaromatic core from base-induced degradation.

Reagents Required:

  • Electrophile: 1-Chloro-3-(4-nitrophenyl)adamantane (0.5 mmol, 1.0 equiv)

  • Nucleophile: Alkyl-9-BBN or Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: NiI2​ (0.05 mmol, 10 mol%)

  • Ligand: Bathophenanthroline (0.05 mmol, 10 mol%)

  • Base: Potassium tert-butoxide ( KOtBu ) (0.75 mmol, 1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Borate Pre-formation: In a nitrogen-filled glovebox, add the boron reagent and KOtBu to a 20 mL vial. Add 2.5 mL of 1,4-Dioxane and stir for 30 minutes at room temperature. Causality note: This step consumes the harsh alkoxide base by forming a mild, reactive "ate" complex, ensuring the 4-nitrophenyl group is not subjected to strongly basic conditions.

  • Catalyst Preparation: In a separate vial, mix NiI2​ and bathophenanthroline in 2.5 mL of 1,4-Dioxane. Stir until a deep colored complex forms (approx. 15 mins).

  • Reaction Initiation: Transfer the catalyst solution into the borate solution. Finally, add the 1-chloro-3-(4-nitrophenyl)adamantane. Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 60 °C. Stir vigorously for 24 hours.

  • Workup: Cool to room temperature, quench with 2 mL of saturated aqueous NH4​Cl , and extract with EtOAc (3 x 10 mL). Dry the combined organic layers over MgSO4​ , concentrate, and purify via flash chromatography.

References

  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link][1]

  • Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling Source: ChemRxiv (Referenced within "Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides") URL:[Link][2]

  • A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Chloro-3-(4-nitrophenyl)adamantane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-chloro-3-(4-nitrophenyl)adamantane.

This rigid scaffold is highly valued in medicinal chemistry for enhancing lipophilicity and modulating pharmacokinetic profiles. However, its synthesis presents unique chemoselectivity challenges. This guide deconstructs the three-step synthetic workflow, providing mechanistic causality for common pitfalls, quantitative optimization parameters, and self-validating experimental protocols.

Synthetic Workflow Visualization

Synthesis A 1-Bromoadamantane + Benzene B 1-Phenyladamantane A->B AlCl3 Friedel-Crafts C 1-(4-Nitrophenyl) adamantane B->C HNO3 / H2SO4 Nitration D 1-Chloro-3-(4-nitrophenyl) adamantane C->D ClSO3H C-H Chlorination

Figure 1: Three-step synthetic workflow for 1-chloro-3-(4-nitrophenyl)adamantane.

Troubleshooting & FAQ

Step 1: Friedel-Crafts Alkylation

Q: Why am I observing significant polyalkylation (e.g., di-adamantylbenzene), and how can I minimize it? A: The adamantyl group is electron-donating via inductive effects (+I), which mildly activates the newly formed 1-phenyladamantane toward further electrophilic attack. To mitigate this, benzene must be used in a large stoichiometric excess so that it functions as both the reactant and the solvent[1]. Furthermore, keep the reaction strictly at room temperature and add the Lewis acid ( AlCl3​ ) in small portions. This throttles the generation of the adamantyl carbocation, kinetically favoring monoalkylation.

Step 2: Regioselective Nitration

Q: How do I ensure high para-selectivity and avoid ortho-nitration or oxidative degradation of the adamantane cage? A: The bulky adamantyl cage provides immense steric shielding to the ortho positions of the phenyl ring. This thermodynamic reality naturally directs the incoming nitronium ion ( NO2+​ ) to the para position[1]. However, kinetic control is essential to prevent over-nitration or oxidation of the aliphatic cage. Maintain the reaction temperature strictly between 0 °C and 5 °C using a standard nitrating mixture (concentrated HNO3​ and H2​SO4​ ). Allowing the temperature to spike will lead to the oxidative cleavage of the adamantane core.

Step 3: Bridgehead C-H Chlorination

Q: The nitro group is highly deactivating. How does chlorination still occur, and why doesn't the aromatic ring chlorinate? A: The strong electron-withdrawing nature (-M, -I effects) of the nitro group severely deactivates the phenyl ring toward electrophilic aromatic substitution, effectively "protecting" it from further halogenation. The adamantane cage, however, contains tertiary bridgehead C-H bonds that are highly susceptible to hydride abstraction[2]. Reagents like neat chlorosulfonic acid ( ClSO3​H ) act as both an acidic medium to generate the bridgehead carbocation and a chloride source to trap it[3]. This allows for highly selective aliphatic chlorination without affecting the deactivated aromatic ring.

Q: I am recovering a high percentage of 1-hydroxy-3-(4-nitrophenyl)adamantane instead of the chlorinated product. What went wrong? A: The bridgehead carbocation intermediate is exceptionally electrophilic. If your reaction setup or reagents are not strictly anhydrous, ambient moisture will act as a competing nucleophile, quenching the carbocation to form the adamantanol byproduct. Ensure all glassware is flame-dried, reagents are freshly titrated, and the reaction is conducted under a strict nitrogen or argon atmosphere.

Quantitative Optimization Data

To facilitate rapid experimental planning, the following table summarizes the optimized thermodynamic and stoichiometric parameters required to maximize yield at each step.

Reaction StepTarget TransformationOptimal ReagentsTemp (°C)Expected YieldPrimary Impurity to Monitor
1 Adamantylation of Benzene1-Bromoadamantane, Benzene (excess), AlCl3​ 20–2585–90%Di-adamantylbenzene (polyalkylation)
2 Regioselective Nitrationconc. HNO3​ , conc. H2​SO4​ 0–575–80%Ortho-nitrated isomer, oxidized cage
3 Bridgehead ChlorinationChlorosulfonic acid (neat)0 to 2565–70%1-Hydroxy-3-(4-nitrophenyl)adamantane

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in physical and chemical checkpoints allow you to confirm the success of the reaction in real-time without immediate reliance on off-line analytics.

Protocol 1: Synthesis of 1-Phenyladamantane
  • Mechanistic Rationale : AlCl3​ abstracts the bromide from 1-bromoadamantane, generating a stable tertiary carbocation that undergoes electrophilic aromatic substitution with benzene.

  • Procedure :

    • Suspend 1-bromoadamantane (1.0 equiv) in anhydrous benzene (10 volumes).

    • Under vigorous stirring and a nitrogen atmosphere, add anhydrous AlCl3​ (0.2 equiv) in three equal portions over 30 minutes at 20 °C.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Quench the reaction by slowly pouring it into a 10% aqueous NaHCO3​ solution. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint : The reaction will actively evolve HCl gas upon the addition of AlCl3​ . The complete cessation of gas evolution serves as a macroscopic indicator that the hydride transfer/alkylation cycle has reached completion[1].

Protocol 2: Synthesis of 1-(4-Nitrophenyl)adamantane
  • Mechanistic Rationale : The generation of the nitronium ion ( NO2+​ ) via sulfuric acid facilitates electrophilic attack. The adamantyl group's steric bulk forces para-substitution.

  • Procedure :

    • Dissolve 1-phenyladamantane (1.0 equiv) in concentrated H2​SO4​ (5 volumes) and cool the flask to 0 °C using an ice-water bath.

    • Prepare a nitrating mixture of concentrated HNO3​ (1.1 equiv) and H2​SO4​ (2 volumes). Add this mixture dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • Stir for an additional 2 hours at 0 °C.

    • Carefully pour the highly acidic mixture over vigorously stirred crushed ice.

  • Self-Validation Checkpoint : Upon pouring the mixture over ice, a pale yellow precipitate will immediately crash out of the solution. This validates both the successful nitration (introducing the chromophore) and the extreme hydrophobicity of the resulting product, confirming it has not been over-oxidized into water-soluble fragments[1].

Protocol 3: Synthesis of 1-Chloro-3-(4-nitrophenyl)adamantane
  • Mechanistic Rationale : Chlorosulfonic acid acts as a bifunctional reagent, abstracting the tertiary bridgehead hydride to form a carbocation, which is subsequently trapped by the chloride ion.

  • Procedure :

    • In a flame-dried flask under an argon atmosphere, cool neat chlorosulfonic acid (5.0 equiv) to 0 °C.

    • Add 1-(4-nitrophenyl)adamantane (1.0 equiv) portion-wise over 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours.

    • CAUTION : Highly exothermic quench. Slowly drop the reaction mixture onto a large excess of crushed ice under vigorous stirring.

    • Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

  • Self-Validation Checkpoint : The formation of a distinct, filterable solid upon the ice quench confirms the successful trapping of the bridgehead carbocation by chloride[3]. If the product oils out instead of precipitating, it indicates moisture contamination during the reaction, leading to the formation of the adamantanol byproduct. Final validation is achieved via 1H NMR: the disappearance of the singular tertiary bridgehead proton peak (around δ 2.1 ppm) confirms substitution at the 3-position[2].

References

  • [1] Modes of Micromolar Host–Guest Binding of β-Cyclodextrin Complexes Revealed by NMR Spectroscopy in Salt Water | The Journal of Organic Chemistry. ACS Publications. 1

  • [2] Direct substitution of chlorine for hydrogen in aliphatic compounds. Science of Synthesis (Thieme). 2

  • [3] Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry. 3

Sources

Overcoming solubility issues of 1-Chloro-3-(4-nitrophenyl)adamantane in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Chloro-3-(4-nitrophenyl)adamantane Prepared by: Senior Application Scientist, Formulation & Assay Development

Welcome to the Technical Support Center. Working with highly lipophilic adamantane derivatives often presents severe bottlenecks in both biochemical assays and in vivo dosing. This guide is specifically engineered to help researchers and drug development professionals troubleshoot and permanently resolve the aqueous solubility issues associated with 1-Chloro-3-(4-nitrophenyl)adamantane.

Part 1: Diagnostic Overview – The Causality of Insolubility

Before attempting to dissolve a compound, we must understand the thermodynamic barriers preventing its dissolution. 1-Chloro-3-(4-nitrophenyl)adamantane is notoriously difficult to work with due to three structural factors:

  • The Adamantane Cage: This rigid, bulky hydrocarbon structure is highly lipophilic. When introduced to water, it forces water molecules to form highly ordered, clathrate-like ice structures around the cage. This results in a massive entropic penalty, driving the compound out of solution[1].

  • High Crystal Lattice Energy: The planar 4-nitrophenyl group engages in strong π−π stacking in the solid state. Overcoming this excess Gibbs free energy (crystal lattice energy) requires significant kinetic energy or chemical disruption[2].

  • Lack of Ionizable Protons: Unlike amantadine or memantine, this specific compound lacks an amine or carboxylic acid group. Therefore, standard pH adjustment strategies (forming a salt) are thermodynamically impossible and will fail[1].

Workflow Start Compound Precipitates in Aqueous Buffer CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay CoSolvent Use Co-solvent System (DMSO / PEG400 / Tween-80) CheckAssay->CoSolvent No (Biochemical Assay) Cyclodextrin Use Host-Guest Complexation (HP-β-Cyclodextrin) CheckAssay->Cyclodextrin Yes (Cellular/In Vivo) AssessTox Assess Cell Toxicity & Target Interference CoSolvent->AssessTox SolidDispersion Formulate Solid Dispersion (PEG/PVP Matrix) Cyclodextrin->SolidDispersion Insufficient Solubility AssessTox->SolidDispersion High Toxicity Observed

Decision matrix for resolving 1-Chloro-3-(4-nitrophenyl)adamantane solubility issues.

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it into my aqueous assay buffer (final DMSO 1%), the compound immediately "oils out" and forms a cloudy suspension. Why? A1: You are observing solvent-shift precipitation. When the DMSO stock hits the aqueous buffer, water rapidly diffuses into the DMSO micro-droplets, drastically raising the dielectric constant of the microenvironment. The highly lipophilic adamantane core cannot tolerate this polar shift and rapidly nucleates[3]. Solution: You must use a "step-down" dilution method with intermediate co-solvents (e.g., PEG-400 or Tween-80) to lower the interfacial tension before introducing the compound to pure water.

Q2: My cell-based assays cannot tolerate more than 0.5% DMSO, but the compound precipitates at this concentration. What is the best alternative? A2: The gold standard for adamantane derivatives in sensitive cellular assays is host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[4]. The internal cavity of β -CD is approximately 6.0–6.5 Å in diameter, which is a near-perfect geometric fit for the 5.8 Å adamantane cage. The hydrophobic adamantane core slides into the cavity, while the hydrophilic exterior of the cyclodextrin keeps the entire 1:1 complex soluble in water[5].

Q3: We need to dose this compound in vivo (oral gavage), but the cyclodextrin complex volume is too high. How can we achieve a highly concentrated aqueous formulation? A3: You should formulate a Polymeric Solid Dispersion. By dissolving the compound and a hydrophilic polymer (like PVP or PEG) in a volatile organic solvent and rapidly evaporating it, you trap the compound in an amorphous state. This completely bypasses the thermodynamic barrier of the crystal lattice energy, vastly improving wettability and dissolution rate[3].

Part 3: Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay without passing the validation checkpoints.

Protocol A: HP- β -Cyclodextrin Inclusion Complexation (For Cellular Assays)

Causality: Complexation is an equilibrium process. We use HP- β -CD over native β -CD because the hydroxypropyl groups disrupt the cyclodextrin's own crystal lattice, increasing the host's aqueous solubility from 18 mg/mL to >500 mg/mL[6].

  • Preparation: Weigh out a 1:3 molar ratio of 1-Chloro-3-(4-nitrophenyl)adamantane to HP- β -CD.

  • Solvation: Dissolve the HP- β -CD in your target aqueous buffer (e.g., PBS) at a high concentration (e.g., 20% w/v).

  • Integration: Add the adamantane compound as a dry powder directly to the cyclodextrin solution.

  • Thermodynamic Driving: Stir vigorously at 37°C for 24–48 hours. Causality: The heat provides the kinetic energy required to break the adamantane's solid crystal lattice, allowing it to partition into the hydrophobic CD cavity.

  • Validation Checkpoint: Centrifuge the solution at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. Measure the supernatant via UV-Vis spectrophotometry (the 4-nitrophenyl group absorbs strongly at ~280-300 nm) to quantify the exact concentration.

    • Fail: A pellet forms. This indicates incomplete complexation. You must increase the molar ratio of HP- β -CD to 1:5.

Mechanism Adamantane Free Compound (Hydrophobic) Complex 1:1 Inclusion Complex (Water Soluble) Adamantane->Complex Hydrophobic Interaction CD HP-β-CD (Amphiphilic Host) CD->Complex Cavity Encapsulation

Thermodynamic mechanism of β-cyclodextrin host-guest inclusion complexation.

Protocol B: Co-Solvent Step-Down Dilution (For Biochemical Assays)

Causality: Direct dilution causes rapid nucleation. By stepping down the polarity gradient, we prevent the localized supersaturation that leads to "oiling out."

  • Primary Stock: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Phase: Dilute the stock 1:10 into a solution of 50% PEG-400 / 50% DMSO. Vortex immediately.

  • Aqueous Phase: Slowly add the intermediate stock dropwise into the final aqueous buffer under rapid vortexing.

  • Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) of the final buffer.

    • Pass: OD600 < 0.01. The solution is a true molecular dispersion.

    • Fail: OD600 > 0.05. Sub-visual colloidal aggregates have formed. The compound is functionally insoluble and will cause false positives in fluorescence/absorbance assays. Increase the PEG-400 ratio.

Part 4: Quantitative Data Presentation

To assist in selecting the correct formulation strategy, reference the following comparative data table.

Formulation StrategyPrimary Mechanism of ActionEst. Max Aqueous Conc.BiocompatibilityCausality / Limitations
pH Adjustment Salt formation via ionizationN/A (Fails)HighFails: 1-Chloro-3-(4-nitrophenyl)adamantane lacks ionizable protons[1].
Co-solvent (10% DMSO) Dielectric constant shift~50 - 100 µMLowHigh toxicity in cell assays; risks protein denaturation.
HP- β -CD Complexation Host-Guest Cavity Inclusion1 - 5 mMHighRequires 24h+ equilibrium time; 1:1 stoichiometry limits max dose[6].
PVP Solid Dispersion Amorphous Matrix Trapping> 5 mMHighRequires rotary evaporation or lyophilization equipment[3].
Liposomal Encapsulation Lipid bilayer partitioning> 10 mMVery HighComplex manufacturing; adamantane may alter lipid phase transition[7].

Sources

Enhancing catalytic turnover in 1-Chloro-3-(4-nitrophenyl)adamantane functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals tackling the functionalization of 1-Chloro-3-(4-nitrophenyl)adamantane .

Functionalizing this specific molecule presents a dual-front chemical challenge. First, the tertiary bridgehead C–Cl bond is sterically locked, completely precluding classical SN​1 and SN​2 substitution pathways. Second, the highly sensitive 4-nitrophenyl moiety is easily destroyed by the harsh single-electron reductants (such as SmI2​ or Lithium/4,4′-di-tert-butylbiphenyl) traditionally required to activate unactivated alkyl chlorides[1][2].

To achieve high catalytic turnover (TON) while preserving the nitro group, the field-proven approach is Metallaphotoredox Halogen-Atom Transfer (XAT) Dual Catalysis [3]. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you optimize this complex transformation.

Mechanistic Framework: Metallaphotoredox XAT-Nickel Dual Catalysis

To troubleshoot effectively, you must understand the causality of the catalytic cycles. The reaction relies on a silyl radical to abstract the bridgehead chlorine, generating an adamantyl radical that is subsequently intercepted by a nickel catalyst[4][5].

G cluster_photo Photoredox Cycle & Halogen-Atom Transfer (XAT) cluster_ni Nickel Catalytic Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light Ir2 Ir(II) Ir3_star->Ir2 SET from Silane Ir2->Ir3 SET to Ni(I) Ni1 Ni(I)L Ir2->Ni1 e- transfer Silane (TMS)3SiH + Base SiRad (TMS)3Si• Silane->SiRad -H+, -e- AdRad Ad• Radical SiRad->AdRad XAT AdCl 1-Cl-3-(4-NO2-Ph)Ad AdCl->AdRad Ni2 Ar-Ni(II)-Br AdRad->Ni2 Intercepted by Ni(II) Ni0 Ni(0)L Ni0->Ni2 Oxidative Addition Ni3 Ar-Ni(III)-Ad Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) ArX Ar-Br ArX->Ni2

Fig 1. Synergistic Ir-photoredox and Ni-catalytic cycles enabling XAT-mediated cross-coupling.

Troubleshooting FAQs

Q1: My catalytic turnover (TON) plateaus at <20%. How do I prevent catalyst death? A1: A stalled TON in this system is almost always caused by the precipitation of off-cycle "Ni-black" or the trapping of the catalyst in a stable Ni(I) resting state.

  • The Causality: The tertiary adamantyl radical creates immense steric bulk during the formation of the Ni(III) intermediate[4]. If reductive elimination is too slow, the Ni(III) species degrades.

  • The Solution: Tune your ligand sterics and electronics. Switch from standard bipyridine (bpy) to 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). The electron-donating tert-butyl groups stabilize the high-valent Ni(III) transition state, while their steric profile accelerates the reductive elimination step, pushing the catalyst back into the active Ni(0) state.

Q2: I am observing massive amounts of protodehalogenated byproduct (1-(4-nitrophenyl)adamantane) instead of the cross-coupled product. Why? A2: Protodehalogenation occurs when the adamantyl radical abstracts a hydrogen atom from the solvent or the silane reagent before it can be intercepted by the Ni(II)−Ar complex.

  • The Causality: Radical capture by Ni(II) is a bimolecular process, whereas solvent H-abstraction is pseudo-unimolecular.

  • The Solution: Increase the reaction concentration from 0.1 M to 0.5 M to kinetically favor the bimolecular capture. Furthermore, avoid highly H-donating solvents like THF. Switch to anhydrous N,N-Dimethylacetamide (DMA), which has stronger C–H bonds and is less prone to radical abstraction.

Q3: The 4-nitrophenyl group is reducing to an azo or amine compound during the reaction. How do I preserve it? A3: You are likely using a photocatalyst that is too strongly reducing, or your silane/base combination is causing background thermal reduction.

  • The Causality: The nitroarene reduction potential is approximately −1.15 V (vs SCE). If you use a highly reducing photocatalyst like fac-Ir(ppy)3​ ( E1/2Ir(IV)/Ir(III)∗​≈−1.73 V ), the excited state will indiscriminately reduce both the Ni(I) intermediate and the nitro group.

  • The Solution: Utilize precise redox-potential matching. Switch to [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ . Its Ir(II) state is a milder reductant ( E1/2​≈−1.37 V ). While it is still thermodynamically capable of reducing Ni(I) to Ni(0) , the kinetics of the single-electron transfer to the metal center vastly outcompete the off-target reduction of the nitro group.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of parameter tuning on the TON and overall yield of the 1-Chloro-3-(4-nitrophenyl)adamantane cross-coupling.

Parameter ModifiedReaction ConditionsCatalytic TON (Ni)Yield (%)Primary Byproduct / Observation
Baseline (Unoptimized) THF, Argon Sparged, K2​CO3​ , bpy4.020%Protodehalogenation (Solvent H-abstraction)
Solvent Optimization DMA, Argon Sparged, K2​CO3​ , bpy8.040%Incomplete Conversion (Ir* quenching by O2​ )
Degassing Optimization DMA, Freeze-Pump-Thaw, K2​CO3​ , bpy14.070%Ni-Black Precipitation (Catalyst degradation)
Ligand & Base (Optimized) DMA, Freeze-Pump-Thaw, K2​HPO4​ , dtbbpy19.6 98% Clean Conversion
Standard Operating Procedure (SOP): Self-Validating Dual-Catalytic Cross-Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard at t=0 . This creates a self-validating system : by taking a crude NMR aliquot at the end of the reaction, you can definitively prove whether a low isolated yield is due to poor catalytic conversion, side-reactions, or simply poor column chromatography recovery.

Step 1: Reagent Preparation (In an Argon-filled Glovebox)

  • To an oven-dried 8 mL vial equipped with a stir bar, add NiCl2​⋅dme (5 mol%) and dtbbpy (5 mol%).

  • Add the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Add 1-Chloro-3-(4-nitrophenyl)adamantane (1.0 equiv, 0.5 mmol) and the aryl bromide coupling partner (1.5 equiv).

  • Critical Self-Validation Step: Add exactly 0.33 equiv of 1,3,5-trimethoxybenzene. This inert internal standard will not participate in the reaction but will allow exact mass-balance quantification via 1H NMR integration of the crude mixture.

Step 2: Solvent and Silane Addition

  • Add 1.0 mL of anhydrous, rigorously deoxygenated DMA (yielding a 0.5 M concentration to suppress protodehalogenation).

  • Add anhydrous K2​HPO4​ (2.0 equiv) as the base.

  • Add tris(trimethylsilyl)silane, (TMS)3​SiH (1.2 equiv). Causality: The weak Si–H bond allows facile generation of the silyl radical, while the formation of the extremely strong Si–Cl bond provides the thermodynamic driving force for the difficult XAT of the bridgehead chlorine[3].

Step 3: Rigorous Degassing

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Simple argon sparging is insufficient. The triplet excited state of the Ir(III) photocatalyst is highly sensitive to collisional quenching by trace diatomic oxygen. Complete O2​ removal is mandatory for high TON.

Step 4: Irradiation and Temperature Control

  • Place the vial in a photoreactor equipped with 34 W Blue LEDs ( λmax​=440 nm ).

  • Irradiate for 18 hours while maintaining the ambient temperature at 25 °C using a cooling fan. Causality: Uncontrolled heat from the LEDs will cause thermal degradation of the sensitive Ni(III) intermediate and promote background radical dimerization.

Step 5: Workup and Validation

  • Open the vial to air to quench the active catalyst.

  • Remove a 50 μL aliquot, dilute with CDCl3​ , and acquire a crude 1H NMR spectrum. Compare the product and starting material peaks against the 1,3,5-trimethoxybenzene standard to calculate the exact TON and mass balance.

  • Purify the remaining mixture via standard silica gel flash chromatography.

References
  • [1] Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. Journal of the American Chemical Society. URL:

  • [2] Photoinduced Reduction and Carbonylation of Organic Chlorides with Samarium Diiodide. Journal of the American Chemical Society. URL:

  • [3] Dual Nickel/Photoredox Catalytic Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Synfacts. URL:

  • [4] On The Nature of C(sp3)-C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings: A Case Study of Ni/Photoredox Catalytic Cross-Coupling of Alkyl Radicals and Aryl Halides. PubMed Central (PMC). URL:

  • [5] Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings. PubMed Central (PMC). URL:

Sources

Validation & Comparative

Comprehensive HPLC Method Validation Guide for 1-Chloro-3-(4-nitrophenyl)adamantane Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, bulky lipophilic scaffolds, the analytical characterization of adamantane derivatives has become a critical focal point. 1-Chloro-3-(4-nitrophenyl)adamantane presents a unique chromatographic challenge: it combines a highly hydrophobic, sterically hindered adamantane cage with a polar, UV-active nitrophenyl group and a halogen substituent.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries for the purity analysis of this compound and outlines a robust validation protocol grounded in the ICH Q2(R2) guidelines[1].

The Analytical Challenge & Column Selectivity Comparison

While unsubstituted adamantanes require derivatization or specialized detectors (like ELSD or RI) due to the lack of a chromophore[2], the 4-nitrophenyl group in 1-Chloro-3-(4-nitrophenyl)adamantane allows for highly sensitive direct UV detection (typically at 254 nm or 280 nm)[3].

The primary analytical challenge lies in resolving the active pharmaceutical ingredient (API) from closely related synthetic impurities, specifically:

  • Impurity A: 1-Hydroxy-3-(4-nitrophenyl)adamantane (hydrolysis degradant).

  • Impurity B: 1-(4-Nitrophenyl)adamantane (dechlorinated byproduct).

  • Impurity C: 1-Chloro-3-(2-nitrophenyl)adamantane (ortho-positional isomer).

Causality in Column Selection

The stationary phase is the most critical factor in HPLC method development because it dictates selectivity ( α ), which drives resolution far more effectively than theoretical plates or retention time[4].

  • Standard C18 (Octadecyl silane): Relies purely on dispersive (van der Waals) interactions. Because the bulky adamantane cage dominates the molecule's hydrophobicity, a C18 phase struggles to differentiate the subtle spatial differences between the para- (API) and ortho- (Impurity C) isomers.

  • Phenyl-Hexyl: Introduces π−π interactions alongside moderate hydrophobicity. It improves the separation of the aromatic isomers but can suffer from peak tailing due to the chloro-substituent interacting with residual silanols.

  • Pentafluorophenyl (PFP / F5): Provides a highly orthogonal retention mechanism. The highly electronegative fluorine atoms create strong dipole-dipole interactions, π−π interactions, and strict shape/steric selectivity[5]. This makes PFP the superior choice for resolving halogenated compounds and rigid positional isomers.

Quantitative Column Performance Comparison

The following table summarizes the experimental performance of three column chemistries using a reversed-phase gradient (Acetonitrile/Water with 0.1% Formic Acid).

Column ChemistryRetention MechanismResolution (API vs Impurity C)Peak Tailing (Tf)Suitability Conclusion
Standard C18 Dispersive (Hydrophobic)1.1 (Co-elution)1.45Poor: Fails baseline resolution for positional isomers.
Phenyl-Hexyl Dispersive + π−π 1.81.30Adequate: Good for general aromatic separation.
PFP (Fluorinated) Dipole-dipole, π−π , Steric3.2 (Baseline) 1.05 Optimal: Superior shape selectivity for halogenated isomers.

ICH Q2(R2) Method Validation Framework

Once the PFP column is selected, the method must be validated to prove it is a self-validating system fit for its intended purpose. The updated ICH Q2(R2) guideline (effective June 2024) mandates a science- and risk-based approach to analytical procedure lifecycle management[6].

Validation of a quantitative purity method requires demonstrating Specificity, Linearity, Accuracy, Precision, and Robustness[1]. To ensure trustworthiness, accuracy must be established using an orthogonal procedure or by spiking known quantities of impurities into the API and calculating recovery rates[7].

Validation Root ICH Q2(R2) Purity Validation Spec Specificity (Resolution > 2.0) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (Temp, Flow, pH) Root->Rob

Core ICH Q2(R2) validation parameters for quantitative purity testing.

Validation Data Summary (PFP Column)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API retention timeRs > 3.0 for all critical pairsPass
Linearity Evaluated across reportable rangeR² = 0.9998 (Range: 50-150%)Pass
Accuracy Spiked recovery at 3 concentration levels99.2% - 100.8% recoveryPass
Precision (Repeatability) Minimum 6 determinations at 100%%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise ratio ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Step-by-Step Experimental Protocol

The following methodology details the optimized workflow for the purity analysis of 1-Chloro-3-(4-nitrophenyl)adamantane.

Phase 1: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) core-shell column, 150 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).

  • Detection: UV at 254 nm (optimal for the nitrophenyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 85% B

    • 10.0 - 12.0 min: Hold at 85% B

    • 12.0 - 12.1 min: Return to 40% B

    • 12.1 - 15.0 min: Re-equilibration

Phase 2: Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 1-Chloro-3-(4-nitrophenyl)adamantane reference standard. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication for 5 minutes, and make up to volume (Concentration: 100 µg/mL).

  • System Suitability Solution: Spike the Standard Solution with 1.0 µg/mL of Impurity C (ortho-isomer) to verify column resolving power.

Phase 3: System Suitability Test (SST) & Execution
  • Inject the blank diluent to ensure no baseline interference.

  • Inject the System Suitability Solution in triplicate.

  • Self-Validating Check: The run is only valid if the Resolution ( Rs​ ) between the API and Impurity C is ≥2.0 , and the tailing factor for the API is ≤1.5 .

  • Proceed with sample injections, bracketing with standard injections every 10 samples to monitor drift.

Procedure A Sample Prep (100 µg/mL) B SST Execution (Rs ≥ 2.0) A->B C Gradient HPLC (PFP Column) B->C D Data Analysis (UV 254 nm) C->D

Analytical workflow for routine HPLC purity analysis.

Conclusion

For the purity analysis of bulky, halogenated aromatic compounds like 1-Chloro-3-(4-nitrophenyl)adamantane, relying on standard hydrophobic retention (C18) is insufficient. By leveraging the orthogonal dipole and steric selectivity of a PFP stationary phase, analysts can achieve baseline resolution of critical positional isomers. When coupled with a rigorous ICH Q2(R2) validation framework, this method provides a highly trustworthy, self-validating system for pharmaceutical quality control.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • PharmaLex. ICH Q2 and ICH Q14 revisions clarify analytical methods for biologics. Available at:[Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Phenomenex. Reversed-Phase HPLC Column Selection Guide. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives. Available at:[Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3. Available at:[Link]

Sources

The Adamantane Advantage: A Comparative Guide to 1-Chloro-3-(4-nitrophenyl)adamantane and its Progenitors in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups.[1][2] These characteristics have been successfully leveraged in the development of a range of therapeutics, from antiviral and neuroprotective agents to emerging anticancer candidates.[3][4] This guide provides an in-depth technical comparison of adamantane derivatives, with a specific focus on the potential role of 1-Chloro-3-(4-nitrophenyl)adamantane in relation to established and experimental analogs.

The Adamantane Core: A Privileged Scaffold in Therapeutics

The journey of adamantane in medicine began with the discovery of the antiviral properties of amantadine in the 1960s.[3] This paved the way for the development of other successful drugs like rimantadine for influenza A and memantine for Alzheimer's disease.[3] The therapeutic success of these early derivatives underscored the value of the adamantane cage in drug design. Its lipophilic nature facilitates passage across biological membranes, while its inherent stability can protect appended functional groups from metabolic degradation, often improving pharmacokinetic profiles.[4]

Comparative Landscape of Adamantane Derivatives

The versatility of the adamantane scaffold lies in the ability to functionalize its bridgehead positions (1 and 3). This allows for the introduction of various substituents that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Established Adamantane Drugs:
CompoundSubstituentsTherapeutic AreaMechanism of ActionKey Pharmacokinetic Parameters
Amantadine 1-aminoAntiviral (Influenza A), AntiparkinsonianInhibition of the M2 proton channel of the influenza A virus; enhances dopamine release.[3]Tmax: ~2-4 hours, Half-life: ~16 hours
Rimantadine 1-(1-aminoethyl)Antiviral (Influenza A)Similar to amantadine, inhibits the M2 proton channel.[3]Tmax: ~6 hours, Half-life: ~25-36 hours
Memantine 1-amino-3,5-dimethylNeuroprotective (Alzheimer's Disease)Uncompetitive antagonist of the NMDA receptor, modulating glutamatergic neurotransmission.[3]Tmax: ~3-7 hours, Half-life: ~60-80 hours
Exploring the Impact of Chloro and Nitrophenyl Substituents

While specific experimental data for 1-Chloro-3-(4-nitrophenyl)adamantane is not extensively available in peer-reviewed literature, we can infer its potential properties by examining related structures.

The introduction of a chloro substituent can influence a molecule's lipophilicity and electronic properties, which may enhance its interaction with biological targets.[5] For instance, the synthesis of 1-chloroadamantane is a known process, often serving as a precursor for further functionalization.

The 4-nitrophenyl group is an electron-withdrawing moiety that has been incorporated into various adamantane derivatives to explore its effect on biological activity. Studies on adamantane-linked isothiourea derivatives have shown that a 4-nitrobenzyl substituent can confer potent anti-proliferative activity against several human cancer cell lines.[1] Similarly, adamantane-based Schiff bases containing a 4-nitrophenyl group have demonstrated antimicrobial activity.[3] These findings suggest that the nitrophenyl group can be a key pharmacophore.

Hypothetical Profile of 1-Chloro-3-(4-nitrophenyl)adamantane

Based on the structure-activity relationships of related compounds, 1-Chloro-3-(4-nitrophenyl)adamantane could be a candidate for investigation in several therapeutic areas:

  • Anticancer: The presence of the 4-nitrophenyl group, which has been associated with cytotoxicity in other adamantane derivatives, suggests potential anticancer activity.[1] The chloro group could further modulate this activity.

  • Antiviral: While the classic adamantane antivirals target the M2 channel through an amino group, the bulky and lipophilic nature of this disubstituted derivative could lead to interactions with other viral targets.

  • Neuroprotection: The core adamantane structure is a known scaffold for targeting the NMDA receptor. The specific substituents would likely modulate this activity, though a direct antagonism similar to memantine would depend on the presence of a protonatable group.

Experimental Protocols

To evaluate the potential of novel adamantane derivatives like 1-Chloro-3-(4-nitrophenyl)adamantane, a series of standardized in vitro assays are essential.

General Synthesis of 1,3-Disubstituted Adamantanes

A common strategy for synthesizing 1,3-disubstituted adamantanes involves a multi-step process starting from adamantane itself or a monosubstituted precursor. The following diagram illustrates a plausible synthetic route to 1-Chloro-3-(4-nitrophenyl)adamantane.

G Adamantane Adamantane Adamantanone Adamantan-1-ol Adamantane->Adamantanone Oxidation ChloroAdamantane 1-Chloroadamantane Adamantanone->ChloroAdamantane Chlorination NitrophenylAdamantane 1-Chloro-3-(4-nitrophenyl)adamantane ChloroAdamantane->NitrophenylAdamantane Friedel-Crafts Alkylation with Nitrobenzene

Caption: Plausible synthetic pathway for 1-Chloro-3-(4-nitrophenyl)adamantane.

Step-by-Step Protocol for a Friedel-Crafts-type Reaction:

  • Reactant Preparation: Dissolve 1-chloroadamantane in a suitable anhydrous solvent (e.g., carbon disulfide or a nitroalkane) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise at a low temperature (e.g., 0 °C) with stirring.

  • Aromatic Substrate Addition: Slowly add nitrobenzene to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for assessing the potential anticancer activity of a compound.

G Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of the adamantane derivative Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate the IC50 value ReadAbsorbance->CalculateIC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Steps for MTT Assay:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-Chloro-3-(4-nitrophenyl)adamantane) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Future Directions and Conclusion

The adamantane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 1-Chloro-3-(4-nitrophenyl)adamantane remains a molecule of hypothetical potential, the analysis of its structural components in the context of known adamantane derivatives suggests it is a worthy candidate for synthesis and biological evaluation. Further research into 1,3-disubstituted adamantanes with a combination of halogen and electron-withdrawing aromatic substituents could unveil novel compounds with significant therapeutic promise in oncology, virology, and neurodegenerative diseases. The systematic exploration of such derivatives, guided by the principles of structure-activity relationship, will undoubtedly contribute to the expansion of the adamantane-based drug arsenal.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks.
  • Al-Wahaibi, L. H., Abdelbaky, M. S. M., Garcia-Granda, S., Tiekink, E. R. T., & El-Emam, A. A. (2022). Crystal structure of 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole, C20H24N4O2S. Zeitschrift für Kristallographie - New Crystal Structures.
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426.
  • Popiołek, Ł. (2024). Amine derivatives of adamantane with antiviral activity.
  • Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.
  • Shtro, A. A., Galochkina, A. V., Nikolaeva, Y. V., Garshinina, A. V., Razgulyaeva, D. N., Ponomarev, K. Y., Mozhaytsev, E. S., Suslov, E. V., Volcho, K. P., & Salakhutdinov, N. F. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Voprosy Virusologii, 67(5), 363-371.
  • Tarasova, E., et al. (2020). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Pharmaceutical Chemistry Journal.
  • Zarubaev, V. V., et al. (2020).
  • de Sousa, M. A., et al. (2021). Synthesis and trypanocidal action of new adamantane substituted imidazolines. MedChemComm.
  • Zoidis, G., et al. (2018). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. European Journal of Medicinal Chemistry.
  • Fokin, A. A., et al. (2019). Synthesis and Chemical Transformations of 1-Aryladamantanes. Russian Journal of Organic Chemistry.
  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters.
  • Vorobyova, S. A., et al. (2017). Cerebrovascular and neuroprotective effects of adamantane derivative.
  • Al-Wahaibi, L. H., et al. (2021). Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. Molecules.

Sources

Validating the Structural Integrity of 1-Chloro-3-(4-nitrophenyl)adamantane: A Comparative Guide to FT-IR vs. NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adamantane-based compounds are critical scaffolds in medicinal chemistry and materials science due to their rigid, lipophilic, three-dimensional cage structures[1]. The functionalization of the adamantane core—such as in 1-Chloro-3-(4-nitrophenyl)adamantane —introduces distinct electronic and steric properties that are highly sought after in drug development.

Validating the structural integrity of such multi-functionalized molecules requires a robust analytical strategy. While Nuclear Magnetic Resonance (NMR) is the gold standard for elucidating the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy provides unparalleled, direct validation of highly polar functional groups like the nitro (-NO₂) and chloro (-Cl) substituents[2]. This guide objectively compares FT-IR against complementary techniques and provides a field-proven, self-validating protocol for the structural confirmation of 1-Chloro-3-(4-nitrophenyl)adamantane.

The Analytical Strategy: Why FT-IR?

1-Chloro-3-(4-nitrophenyl)adamantane consists of three distinct structural domains:

  • The aliphatic adamantane cage.

  • The aromatic 4-nitrophenyl ring.

  • The electron-withdrawing chloro and nitro substituents.

NMR spectroscopy excels at mapping the connectivity of the adamantane protons and the aromatic ring[3]. However, NMR cannot directly observe the C-Cl or N=O bonds; their presence is only inferred through the chemical shifts of adjacent carbon or hydrogen atoms[4]. FT-IR bridges this gap by directly probing the vibrational modes of these functional groups. The strong dipole moments of the -NO₂ and C-Cl groups result in highly intense, unambiguous IR absorption bands, making FT-IR the optimal technique for rapid functional group verification[2].

G Mol 1-Chloro-3-(4-nitrophenyl)adamantane Structural Validation FTIR FT-IR Spectroscopy (Direct Functional Group Probing) Mol->FTIR NMR NMR Spectroscopy (Carbon-Hydrogen Framework) Mol->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Mol->MS NO2 NO2 & C-Cl Bonds (Strong Dipole) FTIR->NO2 Cage Adamantane Cage & Aromatic Ring (Connectivity) NMR->Cage Mass Exact Mass & Halogen Isotopes (Cl-35/Cl-37 ratio) MS->Mass Valid Comprehensive Structural Integrity Confirmed NO2->Valid Cage->Valid Mass->Valid

Analytical workflow for structural validation of functionalized adamantanes.

Comparative Analysis: FT-IR vs. NMR vs. MS

To establish a rigorous structural validation framework, researchers must understand the complementary nature of these modalities[3]. Relying on a single technique can lead to ambiguous assignments, especially in sterically hindered cage molecules.

Table 1: Comparative Analysis of Analytical Techniques for 1-Chloro-3-(4-nitrophenyl)adamantane

Analytical TechniquePrimary Data YieldStrengths for this MoleculeLimitations
FT-IR Spectroscopy Vibrational frequencies of functional groupsDirect, unambiguous detection of -NO₂ and C-Cl bonds; fast, non-destructive[4].Cannot determine the exact position of substituents on the adamantane cage.
¹H / ¹³C NMR Carbon-hydrogen connectivity & chemical environmentConfirms the 1,3-substitution pattern on the adamantane cage; identifies aromatic protons[5].Cannot directly observe the C-Cl or N=O bonds; requires deuterated solvents.
Mass Spectrometry (HRMS) Exact molecular weight & isotopic distributionVerifies the presence of Chlorine via the characteristic 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes.Destructive technique; fragmentation of the adamantane cage can be highly complex.

Expected FT-IR Spectral Signatures

Based on the structural informatics of adamantane derivatives[6][7], the FT-IR spectrum of 1-Chloro-3-(4-nitrophenyl)adamantane will exhibit several diagnostic bands. The nitro group is particularly prominent, typically showing strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively[6].

Table 2: Expected FT-IR Vibrational Frequencies

Functional GroupExpected Frequency Range (cm⁻¹)Intensity / Peak ShapeStructural Significance
-NO₂ (Asymmetric) ~1520 – 1540Strong, SharpConfirms the presence of the nitro group on the aromatic ring[6].
-NO₂ (Symmetric) ~1340 – 1360Strong, SharpSecondary confirmation of the nitro substituent.
Aromatic C=C ~1590 – 1610Medium, SharpValidates the presence of the phenyl ring.
Aliphatic C-H ~2850 – 2950Strong, MultipleConfirms the intact adamantane cage framework[7].
C-Cl Stretch ~600 – 800Medium to StrongDirect evidence of halogenation at the bridgehead carbon.

Experimental Protocol: Self-Validating FT-IR Workflow

To ensure trustworthiness and reproducibility, the following protocol employs Attenuated Total Reflectance (ATR) FT-IR. This method allows for direct solid-state analysis without the moisture interference often associated with KBr pellet pressing.

Protocol Prep Sample Prep (ATR Crystal) Bkg Background Scan (Atmospheric Correction) Prep->Bkg Scan Sample Acquisition (4000-400 cm⁻¹) Bkg->Scan Process Fourier Transform & ATR Correction Scan->Process Verify Peak Assignment & Orthogonal Check Process->Verify

Step-by-step FT-IR experimental protocol and self-validation logic.

Step-by-Step Methodology:
  • Instrument Calibration (Self-Validation Step): Before analyzing the sample, scan a standard polystyrene calibration film. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values. Causality: This guarantees the interferometer's wavelength accuracy before any unknown sample is measured.

  • Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This step mathematically subtracts atmospheric water vapor and carbon dioxide, which strongly absorb in the 3500-4000 cm⁻¹ and 2300-2400 cm⁻¹ regions, preventing them from masking critical sample peaks.

  • Sample Loading: Place 2-5 mg of solid 1-Chloro-3-(4-nitrophenyl)adamantane directly onto the ATR crystal (diamond or ZnSe). Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Spectral Acquisition: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software. Causality: ATR spectra exhibit depth-of-penetration artifacts where lower frequency bands (like the C-Cl stretch) appear artificially more intense than higher frequency bands. ATR correction normalizes these intensities to match standard transmission spectra.

  • Orthogonal Verification: Cross-reference the integrated peak intensities of the aliphatic (adamantane) vs. aromatic C-H stretches. While IR is not strictly quantitative for counting protons, the relative intensity should logically align with the structural ratio. Final confirmation must be cross-validated with ¹H-NMR integration data[5].

Conclusion

Validating complex molecules like 1-Chloro-3-(4-nitrophenyl)adamantane requires a synergistic analytical approach. While NMR provides the skeletal connectivity, FT-IR serves as the definitive tool for confirming the integrity of the highly polar nitro and chloro functional groups. By employing a self-validating ATR-FTIR protocol, researchers can ensure high-fidelity structural characterization essential for downstream drug development and materials engineering.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC -[Link]

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - ACS Omega -[Link]

  • Difference between FTIR and NMR? - Rocky Mountain Labs - [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups - Patsnap Eureka - [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Chloro-3-(4-nitrophenyl)adamantane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1-Chloro-3-(4-nitrophenyl)adamantane, a compound with a unique three-dimensional structure, presents specific handling challenges due to its combination of a halogenated adamantane core and a nitroaromatic moiety. This guide provides essential, in-depth procedural information to ensure the safe handling, use, and disposal of this compound, safeguarding both laboratory personnel and the integrity of your research. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety.

Understanding the Hazard Profile

  • Adamantane and its Derivatives: The adamantane structure itself is a rigid, combustible solid.[1][2][3][4] Derivatives, such as 1-chloroadamantane, are known to cause skin, eye, and respiratory irritation.[5]

  • Halogenated Organic Compounds: The presence of a chlorine atom designates this compound as a halogenated organic. These compounds require specific disposal procedures, typically high-temperature incineration, to prevent environmental contamination.[6][7][8][9]

  • Nitroaromatic Compounds: The nitrophenyl group is a significant contributor to the compound's potential toxicity. Nitroaromatic compounds are often toxic, mutagenic, and can be environmental hazards.[10]

Given this composite hazard profile, a cautious approach is mandatory. All handling procedures should be conducted with the assumption that 1-Chloro-3-(4-nitrophenyl)adamantane is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling 1-Chloro-3-(4-nitrophenyl)adamantane.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.[5]
Hand Protection Nitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes.Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals.[3] Gloves should be inspected before use and changed regularly.
Body Protection A flame-retardant laboratory coat, fully buttoned.Protects skin and clothing from potential spills and contamination.[1][11]
Respiratory Protection A NIOSH-approved N95 particulate respirator is recommended if dust is generated. All work should be conducted in a certified chemical fume hood.[2][3][11]Minimizes the inhalation of airborne particles, which may cause respiratory irritation.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 1-Chloro-3-(4-nitrophenyl)adamantane.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a well-ventilated laboratory and within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Step-by-Step Handling Procedure
  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Use a disposable weighing boat to prevent cross-contamination.

  • Dissolving:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reactions and Use:

    • Keep all reaction vessels clearly labeled and within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[11]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[11]

    • Decontaminate all surfaces and equipment used.

Storage
  • Store 1-Chloro-3-(4-nitrophenyl)adamantane in a tightly closed, properly labeled container.[11]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 1-Chloro-3-(4-nitrophenyl)adamantane and any contaminated materials is crucial.

  • Waste Segregation:

    • This compound is a halogenated organic waste .[6][9]

    • Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][9]

    • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[6]

  • Waste Container Management:

    • Use a compatible waste container with a secure lid.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated secondary containment area within a fume hood.[6]

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste.[6]

    • The recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[6]

Visualizing the Workflow

The following diagram illustrates the key stages of the handling and disposal workflow for 1-Chloro-3-(4-nitrophenyl)adamantane.

Workflow for Handling 1-Chloro-3-(4-nitrophenyl)adamantane cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood weigh Weigh Compound prep_fumehood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate segregate Segregate Halogenated Waste dissolve->segregate store Store Unused Compound decontaminate->store dispose Arrange for EHS Pickup segregate->dispose

Caption: Handling and disposal workflow for 1-Chloro-3-(4-nitrophenyl)adamantane.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Adamantane, 1-thiocyanatomethyl-.
  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Adamantane-d16.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS - Adamantane.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Chemos GmbH&Co.KG. (2021, August 12). Safety Data Sheet: Adamantane.
  • PubChem. (n.d.). 1-Chloroadamantane.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Chloroadamantane.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Chloroadamantane.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Chloroadamantane.
  • Cayman Chemical. (2025, November 18). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Adamantane.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ChemSynthesis. (2025, May 20). 1-chloroadamantane.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Wikipedia. (n.d.). Adamantane.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • NIST. (n.d.). Adamantane, 1-chloro-.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.